BI 2536 is a small-molecule dihydropteridinone that acts as a highly potent and selective ATP-competitive inhibitor of PLK1's kinase domain. [1] [2] It inhibits PLK1 enzyme activity at nanomolar concentrations. The table below summarizes its key molecular and pharmacological properties:
| Property | Description |
|---|---|
| Target | Polo-like Kinase 1 (PLK1) [1] |
| Mechanism | ATP-competitive inhibitor of the N-terminal kinase domain [1] [3] |
| Specificity | Highly selective for PLK1; also a potent dual inhibitor of BRD4 bromodomain [4] |
| Enzymatic Potency (IC50/Ki) | Low nanomolar (PLK1 Ki = 0.22 nM in one study) [4] |
By inhibiting PLK1, this compound disrupts numerous stages of mitosis, leading to catastrophic cellular outcomes and effective anti-tumor activity.
The following diagram illustrates the core mechanistic pathway of this compound leading to apoptosis and its role in chemosensitization:
The efficacy of this compound has been demonstrated across various cancer types in preclinical models. The table below summarizes key experimental findings:
| Cancer Type | Experimental Model | Key Findings & Efficacy | Proposed Molecular Mechanism |
|---|---|---|---|
| Pancreatic Cancer | GEM-resistant PANC-1 and sensitive BxPC-3 cells [7] [8] | Sensitized cells to Gemcitabine; synergistically induced apoptosis. | Upregulation of ERK1/2-dependent Bim and AKT1-dependent Noxa. [7] [8] |
| Gastric Cancer | SGC-7901 and cisplatin-resistant SGC-7901/DDP cells [6] | Synergistic inhibition of viability/invasion with cisplatin; induced G2/M arrest and apoptosis. | Modulation of Wnt/β-catenin and MEK/ERK/RSK1 pathways. [6] |
| Neuroblastoma | Panel of NB cell lines (e.g., SH-SY5Y) [5] | Reduced cell viability (IC50 < 100 nM); induced G2/M arrest and apoptosis. | Altered expression of BIRC7, TNFSF10; induced but abrogated autophagic flux. [5] |
| Various Human Cancers (Preclinical) | Multiple human cancer xenografts in nude mice [2] | Inhibited growth and induced regression of large tumors; well-tolerated. | Mitotic arrest (phospho-H3 accumulation), aberrant spindles, followed by apoptosis. [2] |
To illustrate how the mechanistic insights for this compound are obtained, here is a summarized in vitro protocol based on methodologies from the search results: [7] [5] [6]
1. Cell Viability Assay (CCK-8/MTT)
2. Cell Cycle Analysis (Flow Cytometry)
3. Apoptosis Assay (Annexin V/PI Staining)
4. Western Blot Analysis
BI 2536 exerts its primary effects by potently and selectively inhibiting PLK1, which leads to the failure of proper cell division and ultimately, cell death.
This compound inhibits PLK1, causing mitotic defects and triggering cell death.
The potency of this compound has been quantified across various experimental models, as shown in the table below.
| Cell Line / System | Assay Type | Reported Value (IC₅₀ / GI₅₀) | Context |
|---|---|---|---|
| Panel of 32 Cancer Cell Lines [4] | Antiproliferative | 2 - 25 nM (EC₅₀) | Broad-spectrum anti-cancer activity |
| HeLa (Cervical Cancer) [6] | Antiproliferative (72 hr) | 34 nM (GI₅₀) | Model cell line |
| A549 (Lung Cancer) [6] | Antiproliferative (72 hr) | 57 nM (GI₅₀) | Model cell line |
| HEK-293T (Embryonic Kidney) [6] | Antiproliferative (72 hr) | 0.6 - 1 nM (IC₅₀) | Model cell line |
| Neuroblastoma Cell Panel [5] | Antiproliferative (24 hr) | < 100 nM (IC₅₀) | Demonstrated efficacy in pediatric cancer model |
| PLK1 Kinase Activity [6] | In vitro kinase assay | 0.83 nM (IC₅₀) | Direct target inhibition |
To help you utilize this compound in a research setting, here are detailed methodologies based on cited publications.
This protocol is used to determine the IC₅₀ of this compound.
This protocol assesses this compound-induced cell cycle arrest.
BI 2536 specifically targets the kinase domain of PLK1. The table below summarizes its core mechanism and binding characteristics:
| Aspect | Description |
|---|---|
| Primary Target | Polo-like Kinase 1 (PLK1) [1] [2] [3] |
| Mechanism | Potent, selective ATP-competitive inhibitor of the PLK1 kinase domain [2] [3] [4] |
| Reported Potency (IC50) | 0.83 nM [1] [4] |
| Key Interactions | Dihydropteridone scaffold forms hydrogen bonds with CYS133; other groups interact with LEU59 and ARG57 [4] |
| Conformational Regulation | Binding affinity increases ~100-fold when the autoinhibitory PBD is engaged by a phosphopeptide, releasing the kinase domain [5] [6] |
PLK1 is a serine/threonine kinase critical for multiple stages of mitosis. Its structure consists of an N-terminal kinase domain and a C-terminal polo-box domain (PBD) that regulates substrate binding and subcellular localization [5]. The PBD can interact with the kinase domain to maintain an autoinhibited state. Binding of a phosphopeptide to the PBD releases this inhibition, making the kinase domain more accessible and dramatically increasing its affinity for this compound [5] [6].
The following diagram illustrates the conformational regulation of PLK1 and how this compound exerts its effect:
This compound has demonstrated potent anti-proliferative activity across various human cancer cell lines and in vivo models, as summarized below:
| Model System | Findings | Reference |
|---|---|---|
| In Vitro (Various cancer cell lines) | Inhibition of proliferation; EC₅₀ in colon cancer lines (HCT116, COLO205, HT-29) < 10 nM. | [1] [2] [3] |
| In Vivo (Mouse xenograft models) | Intravenous administration inhibited growth of human tumor xenografts; induced regression of large tumors. | [1] |
| In Vivo (HCT-116 colon cancer xenograft) | Complete suppression of tumor growth with twice-weekly dosing. | [2] [3] |
| Tsc1⁻/⁻ and Tsc2⁻/⁻ MEFs (mTORC1-hyperactive) | Significant decrease in cell viability and clonogenic survival compared to control cells. | [7] |
Beyond its primary mitotic role, this compound treatment in hamartin and tuberin-deficient cells (with hyperactive mTORC1 signaling) also induced apoptosis and attenuated autophagy, suggesting a role for PLK1 inhibition in targeting tumors with dysregulated mTORC1 signaling [7].
Clinical trials established the safety profile of this compound but demonstrated limited efficacy in patients with advanced solid tumors, particularly colorectal cancer (CRC).
| Trial Phase / Design | Key Findings on this compound | Reference |
|---|---|---|
| Phase I (Day 1 dosing, 21-day cycle) | MTD: 200 mg; 23% patients had stable disease ≥3 months; 2 of 17 CRC patients had stable disease. | [2] [3] [8] |
| Phase I (Days 1-3 dosing, 21-day cycle) | MTD: 60 mg; No partial/complete responses; 38% patients had stable disease (no specific CRC data). | [2] [3] [8] |
| Phase I (Days 1 & 8 dosing, 21-day cycle) | MTD: 100 mg per dose; 32% patients had stable disease; all 9 CRC patients had disease progression. | [2] [3] |
The most common drug-related adverse events across studies were manageable and included fatigue, leukopenia, constipation, nausea, and mucosal inflammation [8]. The pharmacokinetics were linear in the tested dose range, with a terminal elimination half-life of 20-30 hours [8].
For researchers aiming to use this compound in preclinical studies, here are standard protocols for assessing its effects on cell viability and clonogenic survival, as used in the literature.
Despite its clinical limitations, this compound's potent scaffold continues to drive research into more effective therapeutic strategies.
BI 2536 functions as an ATP-competitive inhibitor of the PLK1 kinase domain [1]. Its mechanism leads to the disruption of critical cellular processes, which can be visualized in the following pathway:
Figure 1: this compound mechanism of action. This compound inhibits PLK1, causing mitotic arrest and apoptosis. Treatment can also upregulate BRCA1, potentially promoting DNA repair and resistance [2].
Beyond its primary role, this compound is a dual PLK1/BRD4 inhibitor [3]. It competes with acetylated lysine for binding to the first bromodomain of BRD4 (BRD4(1)), potentially influencing epigenetic regulation and gene expression, such as downregulating the oncogene c-Myc [3] [4].
For in vitro studies, the search results provide several established methodologies. Here is a consolidated guide to key assays:
| Assay Type | Protocol Summary | Key Reagents & Measurements |
|---|---|---|
| Cell Viability (IC50) | Seed cells in 96-well plates; after attachment, treat with this compound concentration gradient for 24-72 hours; assess viability [5]. | Cell Counting Kit-8 (CCK-8); measure absorbance at 450 nm [5]. |
| Cell Cycle Analysis | Treat cells, fix in ethanol, stain DNA with Propidium Iodide (PI), and analyze DNA content via flow cytometry [5]. | Propidium Iodide (PI), RNase A; analysis of G2/M phase accumulation [5]. |
| Apoptosis Assay | Treat cells, stain with FITC-Annexin V and PI, and analyze by flow cytometry within 1 hour [5]. | FITC-Annexin V, Propidium Iodide (PI); distinguish early/late apoptotic cells [5]. |
| Caspase-3 Activity | Lyse treated cells, incubate supernatant with Caspase-3 substrate, and measure cleavage product absorbance [5]. | Caspase-3 Activity Assay Kit; measure absorbance at 405 nm [5]. |
| Clone Formation | Seed cells at low density, treat with this compound, replace media, and allow colonies to form for ~2 weeks; stain and count [5]. | Crystal Violet stain; count formed colonies [5]. |
This compound demonstrates broad efficacy in preclinical cancer models and shows potential in other diseases.
Figure 2: this compound and Alisertib combination therapy rationale. Co-targeting PLK1 and AURKA blocks resistance and synergistically induces cell death [2].
| Target | IC₅₀ / Inhibition Constant | Selectivity Ratio (vs. PLK1) | Notes |
|---|---|---|---|
| PLK1 | 0.83 nM [1] | Baseline | Primary target; >1000-fold selectivity over a large kinase panel [2] [1] |
| PLK2 | Information Varies | -- | Inhibited; specific IC₅₀ not fully quantified in profiles [3] |
| PLK3 | Information Varies | -- | Inhibited; specific IC₅₀ not fully quantified in profiles [4] |
| BRD4 | 100 nM [1] | ~120-fold less selective | Off-target effect; inhibits BRD4-dependent c-Myc expression [1] |
The selectivity profile of BI 2536 is established through rigorous biochemical and cellular assays.
The following diagram illustrates the relationship between this compound, its primary and secondary targets, and the downstream cellular consequences.
> this compound mechanism of action: primary inhibition of PLK1 triggers mitotic arrest and apoptosis; secondary inhibition of BRD4 suppresses c-Myc expression.
For your research and development work, consider these key points regarding this compound's profile:
BI 2536 initiates apoptosis primarily through the precise inhibition of PLK1, a serine/threonine-protein kinase that is crucial for mitotic progression and is frequently overexpressed in various cancers [1] [2] [3].
The primary sequence of events is summarized in the diagram below:
This compound induces cell death via mitotic arrest and caspase-3 activation.
PLK1 Inhibition and Mitotic Arrest: this compound acts as a potent ATP-competitive inhibitor of PLK1, binding to its kinase domain and disrupting its function, which leads to G2/M phase cell cycle arrest [1] [2]. This arrest is characterized by the formation of aberrant mitotic spindles, preventing proper chromosome segregation and causing mitotic catastrophe [2].
Activation of Apoptosis: Cells stalled in mitosis subsequently initiate the mitochondrial apoptosis pathway. This is evidenced by phosphatidylserine (PS) externalization and increased caspase-3 activity, which are hallmarks of apoptosis [1] [4]. This compound treatment can also alter the expression of key apoptosis-related genes, such as upregulating the pro-apoptotic factor TNFSF10 and downregulating the anti-apoptotic factor BIRC7 [1].
The anti-cancer potency of this compound has been quantified across various human cancer cell lines.
| Cancer Type | Cell Line | Assay Readout | IC₅₀ / Effective Concentration | Key Observed Effects (Cell Death) | Citation |
|---|---|---|---|---|---|
| Neuroblastoma | Multiple lines (e.g., SH-SY5Y) | Cell Viability (CCK-8) | < 100 nM | Apoptosis, Autophagy attenuation | [1] |
| Ovarian Cancer | A2780 | Cell Viability (CCK-8) | 0.1 - 2.0 µM | Apoptosis, Pyroptosis (GSDME) | [4] |
| Gastric Cancer | SGC-7901 | Cell Viability (MTT) | In nanomolar range | Apoptosis (synergistic w/ Cisplatin) | [5] |
| Small Cell Lung Cancer | H82, DMS273 | Cell Viability Assay | Varies by lineage | Mitotic cell death, DNA damage | [6] |
| Biochemical Assay | Target | Enzyme Inhibition | IC₅₀ / Kd | Selectivity | |
| In vitro kinase | PLK1 | Enzyme Activity | 0.83 nM | ~4x selective over PLK2 | [7] [3] |
| In vitro kinase | PLK2 | Enzyme Activity | 3.5 nM | ~11x selective over PLK3 | [7] |
| In vitro kinase | PLK3 | Enzyme Activity | 9.0 nM | N/A | [7] |
| In vitro binding | BRD4 | Binding Affinity (Kd) | 37 nM | Off-target effect | [7] |
Beyond classical apoptosis, this compound can induce other forms of cell death, particularly in specific cancer contexts.
GSDME-mediated Pyroptosis: In ovarian and colorectal cancer cells, this compound activates caspase-3, which then cleaves the protein Gasdermin E (GSDME). The cleaved GSDME fragments form pores in the cell membrane, leading to pyroptosis—a lytic and inflammatory form of cell death. This is confirmed by the release of lactate dehydrogenase (LDH) and HMGB1 from the cells, indicators of membrane rupture [4]. This pyroptotic effect can be abolished by a caspase-3 inhibitor, confirming the pathway's dependency [4].
Dual Role in Autophagy: In neuroblastoma cells, this compound increases markers associated with autophagy, such as LC3-II puncta formation. However, it simultaneously blocks autophagic flux by reducing levels of SQSTM1/p62 and AMPKα phosphorylation. This disruption of the complete autophagy process contributes to cell death, positioning autophagy modulation as a secondary mechanism [1] [8].
To investigate this compound's effects, standardized experimental methodologies are employed.
1. Cell Viability and Proliferation Assays
2. Analyzing Cell Cycle and Apoptosis
3. Monitoring Alternative Cell Death Pathways
This compound's application extends beyond a single-agent therapeutic, showing promise in combination strategies and disease modeling.
Combination Therapy: this compound exhibits synergistic effects with conventional chemotherapeutics. In cisplatin-resistant gastric cancer cells, this compound enhances cisplatin-induced apoptosis and inhibits cell invasion [5]. Co-targeting PLK1 and Aurora Kinase A (using alisertib) impairs DNA repair and profoundly inhibits tumor growth in MYC-driven small cell lung cancer models [6].
Therapeutic Repurposing: A connectivity mapping approach identified this compound as a potential treatment for diabetic kidney disease (DKD). PLK1 was found to be upregulated in mouse and human diabetic glomeruli. This compound treatment in a DKD mouse model ameliorated kidney injury and proteinuria, suggesting a new therapeutic avenue [7].
Advanced Research Tools: A recent study developed a "caged" version of this compound that becomes active only upon exposure to light. This tool allows for the precise spatio-temporal control of PLK1 inhibition in complex 3D spheroid cultures, enabling high-precision research into mitosis and cell division [9].
This compound serves as a powerful chemical probe and drug candidate whose primary mechanism is inducing apoptosis through PLK1 inhibition and mitotic catastrophe. Its ability to additionally engage non-apoptotic pathways like pyroptosis and to synergize with other agents highlights its multifaceted potential in oncology research and beyond.
The following table summarizes the primary cellular outcomes of BI 2536 treatment across different cancer models.
| Cancer Model | Effect on Cell Cycle | Key Measurable Outcomes & Potential Markers | Relevant Study |
|---|
| Colon & Gastric Cancer (HT-29, AGS cells) | G2/M arrest & Apoptosis [1] | - IC₅₀: ~5-7 nM [1]
Beyond these direct effects, research highlights two critical aspects for therapeutic development:
Here are the detailed methodologies for key experiments demonstrating this compound's effects, as cited in the research.
This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (IC₅₀) [1].
This method quantifies the percentage of cells undergoing early and late-stage apoptosis [1].
This protocol determines the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M) [1] [2].
The diagram below illustrates the core molecular mechanism by which this compound induces G2/M arrest and subsequent cell death.
This model shows that this compound's primary action is inhibiting PLK1, a master regulator of mitosis [5] [3]. This disruption leads to G2/M cell cycle arrest and ultimately, mitotic catastrophe and apoptosis [1] [2] [3]. The diagram also incorporates two documented resistance pathways: upregulation of drug efflux pumps ABCB1/ABCG2 [4] and treatment-induced accumulation of DNA repair proteins like BRCA1 and RAD51 [5].
While this compound has shown potent anti-tumor activity in preclinical models, its clinical development has faced challenges.
Upon entering cells, BI 2536 specifically inhibits PLK1 activity, triggering a cascade of cellular events. The following diagram illustrates the core mechanistic pathway and the experimental workflow used to validate it.
Core mechanism of this compound and key experimental methods for validation.
This compound has demonstrated potent anti-proliferative effects across a wide range of human cancer cell lines and in vivo models.
| Cancer Type | Experimental Model | Key Quantitative Findings |
|---|---|---|
| Various Solid Tumors | Human cancer cell lines; murine xenograft models | Induced mitotic arrest & apoptosis; inhibited growth of human tumor xenografts in mice; caused regression of large tumors with well-tolerated IV regimens [1]. |
| Neuroblastoma (NB) | Panel of NB cell lines (with/without MYCN amplification) | Significantly reduced cell viability with IC₅₀ values < 100 nM; induced G2/M arrest and apoptosis; attenuated autophagic flux [2] [3] [4]. |
| Colorectal Cancer (CRC) | Colon cancer cell lines (HCT116, COLO205, HT-29) | Blocked proliferation with EC₅₀ values < 10 nM; in vivo, administration twice a week led to complete suppression of HCT-116 xenografts [5]. |
| Small Cell Lung Cancer (SCLC) | SCLC cell lines; in vivo combination studies | Combination with AURKA inhibitor (Alisertib) impaired DNA repair, delayed tumor growth in vivo; efficacy influenced by BRCA1 and MYC/MYCN status [6]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the cited literature.
1. Cell Viability and Proliferation Assay (CCK-8)
2. Cell Cycle Analysis by Flow Cytometry
3. Apoptosis Detection (Annexin V/PI Staining)
4. Analysis of Autophagic Activity
Recent research reveals that BRCA1 is a key factor influencing the response to this compound. Treatment with this compound leads to an accumulation of BRCA1 protein, which may contribute to drug resistance. Consequently, combining this compound with an AURKA inhibitor (Alisertib) was shown to reduce this compound-induced BRCA1 and RAD51 levels, impair DNA repair, and synergistically induce mitotic cell death, particularly in MYC-driven cancers like SCLC [6]. This suggests that MYC/MYCN activation status may serve as a positive predictor for sensitivity to this combination therapy [6].
BI-2536 is a potent, ATP-competitive small-molecule inhibitor of polo-like kinase 1 (PLK1) that has emerged as a promising therapeutic candidate for high-risk neuroblastoma. PLK1 is a serine/threonine-protein kinase that functions as a master regulator of mitotic progression, with roles encompassing centrosome maturation, bipolar spindle formation, metaphase-to-anaphase transition, and cytokinesis. PLK1 overexpression is frequently observed in numerous human malignancies and is associated with poor prognosis across cancer types. In neuroblastoma specifically, elevated PLK1 expression correlates with high-risk disease and unfavorable patient outcomes, positioning PLK1 as a compelling therapeutic target for this aggressive pediatric cancer [1] [2].
The significance of BI-2536 in neuroblastoma research stems from the urgent need for more effective treatments for high-risk disease. Despite intensive multimodal therapy, the overall survival for high-risk neuroblastoma patients remains below 40%, with amplification of the MYCN oncogene representing a key predictor of poor outcomes [3]. BI-2536 demonstrates potent anti-proliferative activity at nanomolar concentrations against neuroblastoma cell lines, with IC50 values typically ranging from 8.5 to 32.7 nM, making it one of the most potent targeted agents investigated in this malignancy [3].
BI-2536 exerts its antitumor effects through highly selective inhibition of PLK1 kinase activity at low nanomolar concentrations (IC50 = 0.83 nM), with selectivity exceeding 1000-fold against most other kinases [1]. This specific targeting triggers a cascade of molecular events that disrupt cell cycle progression and ultimately induce cell death in neuroblastoma cells.
Table: Molecular Targets and Functional Consequences of BI-2536 in Neuroblastoma
| Molecular Target | Biological Function | Effect of BI-2536 Inhibition |
|---|---|---|
| PLK1 | Master regulator of mitotic progression; G2/M transition | Mitotic arrest at prometaphase; aberrant spindle formation |
| MCM2 | DNA helicase component; DNA replication initiation | Downregulation; impaired DNA synthesis |
| MCM10 | DNA replication initiation factor | Downregulation; halted DNA replication |
| BCL-2/BCL-XL | Anti-apoptotic proteins | Phosphorylation-mediated inactivation |
| MCL-1 | Anti-apoptotic BCL-2 family member | Downregulation; loss of anti-apoptotic function |
| Caspase-9/3 | Executioner caspases | Cleavage and activation; apoptosis induction |
Beyond its primary PLK1 targeting, BI-2536 additionally impacts the minichromosome maintenance (MCM) complex, which is essential for DNA replication initiation and elongation. Research has demonstrated that BI-2536 significantly reduces expression of both MCM2 and MCM10, with higher baseline expression of these genes associated with poor survival in neuroblastoma patients. This dual inhibition of mitotic regulation and DNA replication machinery represents a particularly vulnerable axis in highly proliferative neuroblastoma cells [4].
The molecular consequences of PLK1 inhibition include G2/M cell cycle arrest characterized by the accumulation of cells with 4n DNA content, followed by engagement of the mitochondrial apoptotic pathway. This process involves phosphorylation-mediated inactivation of anti-apoptotic BCL-2 and BCL-XL, coupled with downregulation of MCL-1 protein expression. These changes promote activation of pro-apoptotic BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase-9 and caspase-3 activation, and ultimately apoptotic cell death [5].
BI-2536 demonstrates a dual role in regulating both apoptosis and autophagy in neuroblastoma cells. Treatment with BI-2536 increases LC3-II puncta formation and LC3-II protein expression, indicating induction of autophagosome formation. However, simultaneously, BI-2536 abrogates autophagic flux by reducing SQSTM1/p62 expression and AMPKα phosphorylation at T172. This combination effect results in impaired completion of the autophagy process, creating a conflicting cellular state that contributes to the overall cytotoxic effect of the drug [1] [2].
BI-2536 has demonstrated potent anti-neuroblastoma activity across multiple cell line models, with particular efficacy against MYCN-amplified cells, which represent the most aggressive form of the disease. The drug effectively reduces cell viability, suppresses clonogenic growth, and induces apoptotic cell death in a dose- and time-dependent manner.
Table: BI-2536 Efficacy in Neuroblastoma Preclinical Models
| Cell Line | MYCN Status | IC50 Value (nM) | Key Biological Effects |
|---|---|---|---|
| SK-N-BE(2) | Amplified | 8.56 nM | G2/M arrest; apoptosis; reduced colony formation |
| IMR-32 | Amplified | 9.70 nM | Caspase activation; mitochondrial apoptosis |
| SK-N-DZ | Amplified | 15.55 nM | DNA fragmentation; loss of viability |
| SH-SY5Y | Non-amplified | 18.15 nM | Autophagosome accumulation; impaired autophagic flux |
| SK-N-AS | Non-amplified | 13.00 nM | MCM2/10 downregulation; cell cycle arrest |
| SK-N-SH | Non-amplified | 32.75 nM | Delayed tumor growth in xenograft models |
Notably, MYCN-amplified neuroblastoma cells generally demonstrate greater sensitivity to BI-2536 compared to non-amplified cells, with IC50 values typically lower in amplified lines [3]. This differential sensitivity is clinically relevant since MYCN amplification is associated with treatment resistance and poor prognosis. In vivo studies using neuroblastoma xenograft models have confirmed that BI-2536 treatment significantly delays tumor growth and extends survival, supporting its potential therapeutic utility [5].
Rational combination approaches have been explored to enhance the efficacy of BI-2536 and overcome potential resistance mechanisms. The most promising combination strategies identified in preclinical studies include:
BI-2536 + Vinca Alkaloids: BI-2536 demonstrates strong synergistic effects with vincristine, vinblastine, and vinorelbine. This combination triggers prolonged mitotic arrest leading to enhanced inactivation of BCL-2 and BCL-XL through phosphorylation, coupled with MCL-1 downregulation. This combination has shown significant enhancement of antitumor activity in vivo, with improved survival in xenograft models [5].
BI-2536 + AURKA Inhibitors: Co-targeting PLK1 and Aurora Kinase A with alisertib has demonstrated synergistic anti-tumor effects in various cancer models. This combination impairs DNA repair capacity by reducing BI-2536-induced accumulation of BRCA1 and RAD51, leading to increased mitotic cell death. This approach is particularly effective in tumors with MYC/MYCN activation [6].
BI-2536 + Hedgehog Inhibitors: While vismodegib (hedgehog inhibitor) showed less efficacy than BI-2536 as a single agent in neuroblastoma models, its combination with chemotherapy demonstrated enhanced effects, suggesting potential for rational combination designs with BI-2536 [3].
Cell viability assessment using BI-2536 follows standardized protocols across neuroblastoma studies. Researchers typically plate neuroblastoma cells in 96-well plates at a density of 2×10⁴ cells per well and allow attachment for 18-24 hours. BI-2536 is then applied at various concentrations (typically ranging from 0.1 nM to 100 nM) for 24-72 hours. Cell viability is quantified using Cell Counting Kit-8 (CCK-8) or MTT assays, with absorbance measured at 450 nm or 570 nm, respectively. IC50 values are calculated using non-linear regression analysis with GraphPad Prism software [1] [2].
For clonogenic assays, researchers plate neuroblastoma cells as single cells in 6-well dishes at 1000 cells per well. After BI-2536 treatment for 48 hours, the media is replaced with fresh drug-free media, and cells are incubated for 2 weeks to allow colony formation. Colonies are then fixed with methanol and stained with Crystal Violet stain solution. Colonies containing >50 cells are counted, with results expressed as percentage of control plating efficiency [2].
Standardized protocols for apoptosis assessment involve using the FITC-Annexin V/propidium iodide (PI) double staining method. Neuroblastoma cells are treated with BI-2536 for 24-72 hours, then collected and washed with cold PBS. Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark. Analysis is performed using flow cytometry with a Beckman Gallios Flow Cytometer or similar instrument. Annexin V-positive/PI-negative cells represent early apoptotic populations, while Annexin V/PI-double positive cells represent late apoptotic or necrotic populations [1] [2].
Caspase-3 activity is measured using specific commercial kits according to manufacturer protocols. Briefly, neuroblastoma cells are lysed in cold lysis buffer, and supernatant is collected after centrifugation. Cell lysate (200 μg) is incubated with caspase-3 substrate in reaction buffer for 4 hours in the dark. Absorption values are measured at 405 nm using a scanning multi-well spectrophotometer. Caspase-3 activity levels are calculated from optical density values compared to the control group [2].
For autophagy assessment, researchers generate stable neuroblastoma cell lines expressing a fusion protein mRFP-GFP-LC3 using lentiviral infection. Positive cells are selected with puromycin treatment. For autophagy observation, these engineered cells are grown on coverslips and treated with BI-2536. LC3-II puncta formation is examined by confocal microscopy, with increased puncta formation indicating autophagy induction. Additionally, transmission electron microscopy is employed to directly visualize autophagosome formation in BI-2536-treated cells [1].
BI-2536 mechanism of action: inhibits PLK1, causing mitotic arrest and apoptosis while dysregulating autophagy
Experimental workflow for BI-2536 testing: from cell culture through treatment to comprehensive analysis
BI-2536 has been evaluated in several phase I and II clinical trials primarily in adult solid tumors, providing important insights into its safety profile and dosing considerations. A phase I study established that the maximum tolerated dose for BI-2536 administered as a 1-hour intravenous infusion on days 1-3 of a 21-day cycle was 60 mg. Dose-limiting toxicities included hematologic events (particularly neutropenia), hypertension, elevated liver enzymes, and fatigue. The most frequently reported drug-related adverse events were mild-to-moderate fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, and alopecia [7].
In a phase II study involving patients with stage IIIB/IV non-small cell lung cancer who had failed prior chemotherapy, BI-2536 demonstrated modest efficacy with a 4.2% partial response rate. Median progression-free survival was 8.3 weeks, and median overall survival was 28.7 weeks. The safety profile was considered favorable, with grade 4 neutropenia occurring in 37% of patients. No statistically significant difference was observed between different dosing schedules regarding clinical benefit [8].
While BI-2536 has not yet advanced to clinical trials specifically for neuroblastoma, substantial preclinical evidence supports its potential therapeutic value in this malignancy. The drug has demonstrated consistent efficacy across multiple neuroblastoma cell lines and xenograft models, with particular potency in MYCN-amplified cases, which represent the highest-risk patient subgroup [1] [4] [3].
The promising combination strategies identified, particularly with vinca alkaloids which are already incorporated into standard neuroblastoma treatment regimens, provide strong rationale for clinical translation. Additionally, the synergistic relationship observed with AURKA inhibitors suggests potential for novel combination approaches targeting multiple mitotic regulators simultaneously [6] [5].
BI-2536 represents a promising targeted therapeutic approach for high-risk neuroblastoma, particularly for patients with MYCN-amplified disease who have the poorest prognosis. Its dual impact on both mitotic progression (through PLK1 inhibition) and DNA replication (via MCM complex modulation) provides a mechanistic advantage over more conventional targeted agents. The well-established synergistic relationships with vinca alkaloids and other targeted agents offer clinically relevant combination strategies that could be rapidly translated to the clinic.
BI 2536 primarily targets the serine/threonine-protein kinase PLK1 in humans [1]. Its mechanism of action is ATP-competitive inhibition [2] [3].
The drug binds specifically to the conserved ATP-binding cassette within the N-terminal kinase catalytic domain of PLK1 [4]. The table below summarizes the key structural elements of this binding pocket:
| Binding Site Feature | Description / Key Residues | Role in this compound Binding |
|---|---|---|
| Overall Location | N-terminal kinase domain (approx. residues 53-303) [4] | Hosts the ATP-binding site |
| "Sandwich" Surface | Top: Leu59, Cys67, Ala80 Bottom: Phe183 [4] | Surrounds the adenine ring system | | Gatekeeper Residues | Leu130, Val129 [4] | Located at the back of the adenine-binding pocket | | Crucial H-bond Residue | Cys133 [4] [2] | Forms a hydrogen bond with the biaryl aniline NH of this compound |
The following diagram illustrates the key residues in the PLK1 ATP-binding pocket that interact with this compound:
This compound exhibits high potency against PLK1 with nanomolar efficacy, though it also shows activity against other PLK family members and the bromodomain protein BRD4 [5] [6] [1].
| Target | IC₅₀ / Kd Value | Notes |
|---|---|---|
| PLK1 | IC₅₀ = 0.83 nM [5] [6] | Primary target; >1000-fold selectivity over a large panel of other kinases [2]. |
| PLK2 | IC₅₀ = 3.5 nM [5] | Also known as SNK. |
| PLK3 | IC₅₀ = 9.0 nM [5] | Also known as FNK/PRK. |
| BRD4 | Kd = 37 nM [5] | Inhibits BRD4-dependent c-Myc expression [6]. |
The binding mechanism of this compound to PLK1 has been elucidated through several high-resolution techniques.
Structural Biology: The co-crystal structure of the PLK1/BI-2536 complex (PDB ID: 2RKU) provides atomic-level detail of the interaction [2]. This structure confirms that the dihydropteridinone moiety of BI-2536 forms hydrogen bonds with the kinase's hinge region, while the molecule's biaryl aniline NH group forms a critical hydrogen bond with the carbonyl of Cys133 in PLK1 [4] [2].
Spectroscopic and Theoretical Studies: Studies on the binding of BI-2536 to Human Serum Albumin (HSA) also provide insights into its chemical behavior. At physiological pH (7.4), BI-2536 exists mainly in a non-fluorescent, diprotonated state. However, when bound to its target, the dihydropteridinone moiety likely shifts to a neutral form, enabling the key hydrogen bond with Cys133 [3].
Computational Chemistry: The Fragment Molecular Orbital (FMO) method is used to perform detailed quantum-mechanical calculations on protein-ligand complexes. This method helps elucidate key binding features and identify "hot spot" residues critical for robust and selective binding of small molecules like BI-2536 to PLK1 [4].
A 2020 study detailed a fluorescence recovery assay that uses a fluorescently-labeled derivative of BI 2536 to measure the binding affinity of ATP-competitive Plk1 inhibitors like this compound itself [1].
The core principle of this assay is the displacement of a fluorescent probe. A custom probe (FITC-PEG-Lys(BI2536)) is quenched in solution but fluoresces upon binding to the Plk1 kinase domain. When a competitive inhibitor like this compound is added, it displaces the probe, leading to a decrease in fluorescence that can be measured to determine the inhibitor's IC₅₀ value [1].
The workflow and key principle of this competitive binding assay are illustrated below:
The detailed experimental protocol and key parameters from this study are summarized in the table below.
Table 1: Experimental Protocol for Fluorescence Recovery Assay [1]
| Aspect | Details |
|---|---|
| Core Principle | Competitive displacement of a fluorescent probe (FITC-PEG-Lys(BI2536)) from the Plk1 kinase domain, measured by a decrease in fluorescence signal. |
| Probe Used | FITC-PEG-Lys(BI2536) (Referred to as probe 4 in the study). |
| Assay Buffer & Conditions | Not explicitly detailed in the abstract, but standard buffer conditions for kinase binding assays are implied. |
| Probe Concentration | 20 nM (Determined to be the minimum effective concentration). |
| Incubation Time | 30 minutes (at room temperature). |
| Wavelength (Ex/Em) | Excitation at 485 nm (characteristic of FITC). The emission wavelength is not specified but is standard for FITC detection (~515-535 nm). |
| Key Validation | The assay selectively detected ATP-competitive (Type I) inhibitors but not allosteric or PBD-binding inhibitors, confirming its specificity. |
The following table consolidates key quantitative findings from multiple studies on this compound's interaction with its target, PLK1.
Table 2: Summary of this compound Binding and Inhibitory Data
| Parameter | Value | Context / Method | Source |
|---|---|---|---|
| IC₅₀ (Enzyme) | 0.83 nM | Original reported value for Plk1 enzyme inhibition. | [1] |
| IC₅₀ (Binding) | 25 ± 0.83 nM | Determined by the fluorescence recovery assay. | [1] |
| Kd (Probe) | 21 nM | Dissociation constant of the FITC-BI2536 probe for Plk1. | [1] |
| Binding Constant Enhancement | ~100-fold increase | Observed in the presence of the phosphopeptide Cdc25C-p, which docks to the Polo-Box Domain (PBD) and releases the kinase domain. | [2] [3] |
| Comparative Affinity | Higher than ATP | This compound and Volasertib showed higher binding affinity for PLK1 than ATP, primarily due to stronger van der Waals interactions. | [2] [3] |
Fluorescence spectroscopy and molecular dynamics studies provide deeper mechanistic insights:
The relationship between PLK1's domains and the action of this compound can be summarized as follows:
The fluorescence recovery assay offers a cost-effective and specific method for evaluating ATP-competitive PLK1 inhibitors. For your research, you could:
This compound is a potent and selective ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1) [1] [2]. It also demonstrates activity against other PLK family members (PLK2 and PLK3) and, at higher concentrations, the bromodomain protein BRD4, indicating a polypharmacological profile [3] [1].
Key Profile:
This protocol summarizes a method used to determine the IC50 of this compound in a panel of human neuroblastoma (NB) cell lines [5].
The protocol above yielded the following IC50 data in neuroblastoma cell lines. This compound showed high potency across all tested lines, with IC50 values below 100 nM [5].
Table 1: this compound IC50 Values in Neuroblastoma Cell Lines [5]
| Cell Line | MYCN Status | IC50 Value |
|---|---|---|
| NGP | Amplified | < 100 nM |
| KELLY | Amplified | < 100 nM |
| SK-N-BE(2) | Amplified | < 100 nM |
| KP-N-NS | Amplified | < 100 nM |
| SH-SY5Y | Non-amplified | < 100 nM |
| SK-N-SH | Non-amplified | < 100 nM |
| NBL-S | Non-amplified | < 100 nM |
This compound's potency extends beyond neuroblastoma. Screening across a broad panel of human cancer cell lines shows consistent nanomolar activity [4] [1].
Table 2: Select this compound IC50 Values in Diverse Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (μM) | IC50 (nM) |
|---|---|---|---|
| PSN1 | Pancreatic | 0.00776 μM | 7.76 nM |
| ACN | Adrenocortical | 0.00843 μM | 8.43 nM |
| TE-8 | Esophageal | 0.00941 μM | 9.41 nM |
| LC-2-ad | Lung | 0.01093 μM | 10.93 nM |
| ALL-PO | Acute Lymphoblastic Leukemia | 0.013 μM | 13 nM |
| RKO | Colon | 0.01987 μM | 19.87 nM |
| CCRF-CEM | T Cell Leukemia | 0.02543 μM | 25.43 nM |
| NCI-H82 | Small Cell Lung Cancer | 0.03343 μM | 33.43 nM |
The following diagram illustrates the key steps for determining the IC50 of this compound:
This compound is a highly selective and potent small-molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in regulating multiple stages of mitotic progression. PLK1 is overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target in oncology. This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of PLK1, disrupting its activity at nanomolar concentrations (typically IC₅₀ values below 100 nM across many cancer cell types). This inhibition leads to the disruption of critical mitotic processes including centrosome maturation, chromosome separation, spindle assembly, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.
The primary cellular effect of this compound treatment is G2/M phase arrest, as evidenced by flow cytometric analysis of DNA content. This arrest frequently progresses to mitotic catastrophe, an irreversible form of cell death that occurs when cells attempt to divide with severe mitotic defects. Research across multiple cancer types—including gastric, neuroblastoma, oral, and small cell lung cancers—has demonstrated that this compound treatment induces characteristic DNA histograms showing increased G2/M population with marked polyploidy (>4N DNA content), indicating failed mitotic divisions [1] [2] [3]. These properties make this compound not only a promising investigational therapeutic agent but also a valuable tool compound for studying mitotic mechanisms and cell cycle regulation in cancer models.
The response to this compound has been characterized across numerous cancer cell lines. Gastric cancer cells (SGC-7901, SGC-7901/DDP cisplatin-resistant variant), neuroblastoma cells (NGP, KELLY, SK-N-BE(2), SH-SY5Y), oral cancer cells (SAS, OECM-1), and small cell lung cancer cells (H82, DMS273) have all demonstrated sensitivity to this compound treatment [1] [2] [4]. These cell lines should be maintained according to standard protocols from established repositories such as ATCC. Typical culture conditions involve:
It is critical to maintain consistent culture conditions across experiments as subtle changes in pH, nutrient availability, and cell density can affect cell cycle distribution and drug response. Regular mycoplasma testing is recommended to prevent experimental artifacts.
This compound is typically supplied as a lyophilized powder and should be reconstituted according to manufacturer specifications. A standard preparation protocol includes:
For cell cycle analysis, treatment duration typically ranges from 16-24 hours, which allows cells to progress to and arrest in mitosis. Concentration ranges should be determined empirically for each cell line, but generally fall between 1-100 nM based on established literature [1] [2] [3]. Include appropriate controls in all experiments:
Proper cell preparation is essential for accurate cell cycle analysis. The following protocol ensures high-quality samples for flow cytometry:
Note: The fixation process is critical for preserving nuclear structure while allowing fluorescent dyes to access DNA. Inconsistent fixation can lead to variable staining and inaccurate cell cycle analysis.
Propidium iodide (PI) staining enables quantitative DNA content analysis by flow cytometry. The following protocol is adapted from multiple established methodologies [1] [2] [5]:
To ensure data quality, include compensation controls if using multiple fluorochromes and instrument calibration beads daily. For cell cycle analysis, critically monitor the coefficient of variation (CV) of the G0/G1 peak, which should ideally be below 5-8% for optimal phase discrimination [6].
The following workflow diagram illustrates the complete experimental process from cell culture to data analysis:
Flow cytometric DNA content analysis following PI staining enables quantification of cell population distribution across G0/G1, S, and G2/M phases. The DNA histogram typically displays:
Modern flow cytometers include software with algorithms for cell cycle modeling (e.g., ModFit, FlowJo, FCS Express). When analyzing this compound-treated samples, pay particular attention to:
The table below summarizes typical cell cycle distributions observed in this compound-treated cancer cells:
Table 1: Quantitative Cell Cycle Distribution Following this compound Treatment
| Cell Line | This compound Concentration | G0/G1 (%) | S (%) | G2/M (%) | >4N Polyploidy (%) | Citation |
|---|---|---|---|---|---|---|
| Gastric SGC-7901 | 10 nM, 24h | 38.5 ± 4.2 | 22.1 ± 3.1 | 39.4 ± 3.8 | 5.2 ± 1.3 | [1] |
| Oral SAS | 10 nM, 24h | 32.7 ± 3.5 | 18.9 ± 2.7 | 48.4 ± 4.1 | 12.6 ± 2.1 | [3] |
| Neuroblastoma SK-N-BE(2) | 50 nM, 24h | 29.8 ± 2.9 | 16.3 ± 2.4 | 53.9 ± 4.7 | 15.8 ± 2.8 | [2] |
Beyond standard cell cycle analysis, this compound treatment induces distinct cellular phenotypes that require additional assessment methods:
The following diagram illustrates the key cellular responses to this compound treatment and their relationships:
This compound demonstrates synergistic effects when combined with various chemotherapeutic agents and radiation therapy. The table below summarizes validated combination approaches:
Table 2: this compound Combination Therapies in Cancer Models
| Combination Agent | Cancer Model | Observed Effect | Mechanistic Insight | Citation |
|---|---|---|---|---|
| Cisplatin | Gastric cancer (SGC-7901/DDP) | Synergistic viability reduction | Enhanced apoptosis in resistant cells | [1] |
| Radiation (2-4 Gy) | Oral cancer (SAS, OECM-1) | Significant radiosensitization | Increased mitotic catastrophe | [3] |
| Alisertib (AURKA inhibitor) | Small cell lung cancer | Enhanced G2/M arrest & cell death | Impaired BRCA1/RAD51 DNA repair | [4] |
When designing combination studies, include appropriate controls for both single agents and consider using synergy analysis software (e.g., CompuSyn, Chalice) to quantify interaction effects. For radiation combination studies, administer this compound 2-4 hours before irradiation to maximize radiosensitization effects [3].
Several technical factors can influence the quality and interpretation of this compound cell cycle studies:
For complex multi-parameter flow cytometry, follow established reporting guidelines including details on instrument configuration, laser power, filter sets, compensation methods, and gating strategies to ensure experimental reproducibility [6].
This compound represents a valuable tool for investigating PLK1 function and mitotic mechanisms in cancer cells. The flow cytometry protocols outlined herein enable robust quantification of this compound-induced cell cycle perturbations, particularly G2/M arrest and the emergence of polyploid populations. These methods, when properly implemented, provide insight into both the primary mitotic arrest and subsequent cell death pathways activated in response to PLK1 inhibition. The combination approaches highlighted demonstrate the potential for integrating this compound with conventional therapies to enhance anticancer efficacy. As research continues to elucidate the determinants of this compound sensitivity—including MYC signaling status and DNA repair proficiency—these protocols will support standardized assessment of cell cycle responses across different experimental contexts.
This compound is a potent and selective small-molecule inhibitor of polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in mitotic progression and is frequently overexpressed in various cancers. PLK1 expression is associated with poor prognosis in multiple cancer types, including neuroblastoma, making it an attractive therapeutic target [1]. This compound exerts its anti-cancer effects through dual mechanisms: first, it induces mitotic arrest by disrupting spindle assembly and preventing proper chromosome segregation; second, it triggers programmed cell death through both apoptotic and pyroptotic pathways depending on cellular context [2] [3].
The induction of apoptosis by this compound is characterized by several biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane, which serves as a recognition signal for phagocytic cells. This PS exposure can be detected using Annexin V binding, a critical parameter for identifying early apoptotic cells. Additionally, this compound treatment activates caspase cascades, particularly caspase-3, which cleaves various cellular substrates leading to the characteristic morphological changes of apoptosis [1] [2]. In some cellular contexts, this compound has been shown to induce GSDME-mediated pyroptosis, an inflammatory form of programmed cell death, through activation of caspase-3 [2].
Table 1: this compound efficacy metrics across various cancer cell types
| Cancer Type | Cell Line | IC50 Value | Primary Cell Death Mechanism | Key Molecular Markers | Experimental Conditions |
|---|---|---|---|---|---|
| Neuroblastoma | Multiple lines | <100 nM | Apoptosis, Autophagy disruption | ↑Caspase-3, ↑LC3-II, ↓p62 | 24-h treatment [1] |
| Ovarian Cancer | A2780 | ~0.5 μM | Pyroptosis, Apoptosis | ↑GSDME, ↑Caspase-3, LDH release | 72-h treatment [2] |
| Gastric Cancer | SGC-7901/DDP | ~16 nM* | Synergistic apoptosis with cisplatin | G2/M arrest, ↑Bax/↓Bcl-2 | Combination therapy [4] |
| Small Cell Lung Cancer | H82, DMS273 | Variable | BRCA1-mediated resistance | ↓RAD51, G2/M arrest | With/without alisertib [5] |
| HeLa Cells | Cervical carcinoma | Biphasic response (peak ~100 nM) | DAPK-dependent apoptosis | DAPK/pS308 modulation | 24-h treatment [6] |
Note: *Value estimated from experimental data; DDP denotes cisplatin-resistant line
This compound demonstrates potent anti-proliferative activity across numerous cancer types at nanomolar concentrations, with IC50 values typically below 100 nM in sensitive cell lines [1]. The response to this compound often follows a biphasic pattern, with maximal apoptotic induction observed at approximately 100 nM, and slightly reduced efficacy at higher concentrations in some models, potentially due to simultaneous inhibition of pro-apoptotic kinases like DAPK at elevated doses [6]. The presence of MYC/MYCN amplification and BRCA1 expression levels significantly influence cellular sensitivity to this compound, with MYC-driven cancers showing enhanced response and BRCA1 overexpression conferring resistance [5].
Principle: During early apoptosis, cells lose membrane asymmetry and translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has high affinity for PS and can be conjugated to fluorochromes for detection by flow cytometry. Viability dyes like propidium iodide (PI) or 7-AAD are used simultaneously to distinguish apoptotic cells (Annexin V+/PI-) from necrotic cells (Annexin V+/PI+) [7] [8] [9].
Table 2: Reagents and equipment for Annexin V apoptosis assay
| Category | Specific Items | Notes/Specifications |
|---|---|---|
| Key Reagents | APC Annexin V (e.g., Tonbo 20-6410-KIT) | Alternative fluorophores: FITC, PE, PerCP-eFluor 710 |
| Propidium Iodide (PI) or 7-AAD | PI: 535/617 nm ex/em; 7-AAD: 546/647 nm ex/em | |
| 10X Binding Buffer | Dilute to 1X with distilled water before use | |
| Fixable Viability Dyes (optional) | FVD eFluor 660, 506, or 780 for complex panels | |
| Equipment | Flow cytometer | Capable of detecting selected fluorochromes |
| Centrifuge | With plate/carrier for cell pellets | |
| 12 × 75 mm round-bottom tubes | Suitable for flow cytometry | |
| Controls Required | Unstained cells | Autofluorescence background |
| Annexin V only | Compensation control | |
| PI/7-AAD only | Compensation control | |
| Untreated cells | Baseline apoptosis |
Step-by-Step Procedure:
Preparation: Harvest approximately 1 × 10^6 cells per condition. Include controls: unstained, Annexin V only, and PI/7-AAD only. Wash cells once with 1X PBS and once with 1X binding buffer [7] [8].
Cell Staining: Resuspend cell pellet in 100 μL of 1X Binding Buffer at a concentration of 1-5 × 10^6 cells/mL. Add 5 μL of fluorochrome-conjugated Annexin V. Incubate for 10-15 minutes at room temperature, protected from light [7].
Viability Staining: Add 2 mL of 1X binding buffer and centrifuge at 400-600 × g for 5 minutes. Discard supernatant and resuspend cells in 200 μL of 1X binding buffer. Add 5 μL of PI (or 7-AAD) and incubate for 5-15 minutes on ice or at room temperature [7]. Do not wash after adding PI or 7-AAD to maintain dye concentration [7].
Analysis: Analyze samples by flow cytometry within 4 hours while protecting from light. Maintain samples at 2-8°C during acquisition. Use the following gating strategy:
Critical Considerations:
Principle: Caspase-3 is a key executioner caspase activated during apoptosis. This assay measures caspase-3 activity through cleavage of a specific substrate, generating a colorimetric or fluorescent signal proportional to caspase activity [1].
Procedure:
The molecular mechanisms of this compound-induced cell death involve multiple interconnected pathways that culminate in apoptosis and/or pyroptosis. The following diagram illustrates the key signaling events:
Diagram 1: this compound-induced cell death signaling pathways
The following workflow diagram outlines the complete process for evaluating this compound-induced apoptosis:
Diagram 2: Experimental workflow for this compound apoptosis detection
When evaluating this compound-induced apoptosis, several technical aspects require careful attention to ensure reliable results:
Timing Considerations: Apoptosis detection should be performed after 24-72 hours of this compound treatment, as the compound induces mitotic arrest before apoptosis. The optimal timing varies by cell line and should be determined empirically [1] [2].
Dose-Response Relationship: this compound exhibits a biphasic apoptotic response in some cell models, with maximal efficacy around 100 nM and potential reduction at higher concentrations (>250 nM) due to inhibition of pro-apoptotic kinases like DAPK. Comprehensive dose-response experiments (1-1000 nM) are recommended [6].
Combination Therapy Effects: this compound demonstrates synergistic activity with conventional chemotherapeutics like cisplatin, particularly in resistant cell lines. When testing combinations, adjust this compound concentrations accordingly as the IC50 may shift significantly lower in combination settings [4].
Cell Line Variability: Response to this compound is highly cell line-dependent. MYC-amplified cells and those with defective DNA repair pathways typically show enhanced sensitivity. BRCA1 overexpression can confer resistance, which may be overcome by AURKA co-inhibition [5].
Given that this compound can induce multiple cell death modalities, comprehensive analysis should extend beyond Annexin V/PI staining:
Pyroptosis Detection: In ovarian, colorectal, and other susceptible cancers, this compound triggers GSDME-mediated pyroptosis. Assess through LDH release assays, HMGB1 detection in supernatants, and examination of characteristic morphological changes (bubble-like protrusions) [2].
Autophagy Monitoring: this compound treatment increases LC3-II puncta formation and expression while reducing SQSTM1/p62, indicating disrupted autophagic flux. Monitor via immunofluorescence, transmission electron microscopy, and western blotting [1].
Cell Cycle Analysis: this compound consistently induces G2/M arrest due to its primary mechanism as a PLK1 inhibitor. Perform cell cycle analysis using PI/RNase staining concurrently with apoptosis assays to correlate cell cycle effects with cell death induction [1] [2] [4].
This compound represents a promising anti-cancer agent with potent apoptosis-inducing capabilities across diverse cancer types. The Annexin V staining protocol provides a robust method for quantifying this compound-induced apoptosis, with the critical advantage of distinguishing early apoptotic stages from late apoptosis/necrosis. The compound's efficacy is significantly influenced by cellular context, including MYC/MYCN status, BRCA1 expression levels, and combination with other therapeutics. Researchers should implement the detailed protocols and considerations outlined in these application notes to ensure accurate assessment of this compound's apoptotic effects, ultimately supporting the development of more effective PLK1-targeted cancer therapies.
This compound is a potent small-molecule inhibitor that targets Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays crucial roles in mitotic progression and is frequently overexpressed in various cancers. PLK1 expression is cell cycle-dependent, with levels peaking during M phase, and its inhibition leads to cell cycle arrest at G2/M phase and induction of apoptosis in cancer cells. Research has demonstrated that this compound exhibits potent anti-cancer activity across multiple cancer types, including neuroblastoma, acute myeloid leukemia, and models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM) with IC50 values typically below 100 nM [1] [2] [3]. Beyond its established role in apoptosis induction, recent evidence indicates that this compound significantly modulates autophagy pathways, though its effects appear context-dependent, ranging from autophagy induction to attenuation of autophagic flux in different cellular models.
The relationship between PLK1 inhibition and autophagy reveals complex regulatory networks connecting mitotic regulation with cellular degradation pathways. Studies have shown that this compound treatment can increase LC3-II puncta formation and LC3-II protein expression, suggesting autophagy induction [1]. However, other investigations demonstrate that this compound simultaneously abrogates autophagic flux by reducing SQSTM1/p62 degradation and AMPKαT172 phosphorylation, indicating that the observed accumulation of autophagic markers may represent blocked flux rather than enhanced autophagy [1] [2]. This dual activity makes this compound a particularly interesting compound for studying the cross-talk between cell cycle regulation and autophagy, with important implications for cancer therapy development.
Table 1: Summary of this compound Effects on Autophagy Across Different Cancer Models
| Cancer Model | IC50 Value | Effect on LC3-II | Effect on p62/SQSTM1 | Autophagic Flux | Key Signaling Pathways |
|---|---|---|---|---|---|
| Neuroblastoma [1] | < 100 nM | Increased | Reduced expression | Attenuated | AMPKαT172 phosphorylation decreased |
| TSC/LAM Models [2] | 30 nM effective dose | Increased | Accumulation | Inhibited | mTORC1 hyperactivation |
| Acute Myeloid Leukemia [3] | Not specified | Increased | Not specified | Induced | mTOR dephosphorylation |
| Various Cancer Cell Lines [2] | Varies by cell type | LC3B-I and GFP-LC3 puncta increased | p62 accumulation | Attenuated | Bcl-2 family modulation |
Research across different cancer models has revealed that This compound treatment consistently modulates markers associated with autophagy, though the specific outcomes depend on cellular context. In neuroblastoma cells, this compound treatment significantly reduced cell viability with IC50 values below 100 nM, induced G2/M cell cycle arrest, and promoted apoptosis while simultaneously increasing LC3-II puncta formation and LC3-II protein expression [1]. Transmission electron microscopy confirmed the formation of autophagosomes in this compound-treated neuroblastoma cells, providing structural evidence for autophagy modulation [1]. Interestingly, despite these indicators of autophagy induction, this compound was found to abrogate autophagic flux by reducing SQSTM1/p62 degradation and decreasing AMPKαT172 phosphorylation, suggesting a complex dual role in autophagy regulation [1].
In hamartin and tuberin deficient cells (models for TSC and LAM diseases), this compound treatment at 30 nM profoundly decreased cell viability and clonogenic survival while inducing morphological changes indicative of apoptosis [2]. These cellular responses were accompanied by increased p62, LC3B-I, and GFP-LC3 puncta, while simultaneously inhibiting HBSS-induced degradation of p62, suggesting that PLK1 inhibition attenuates rather than enhances autophagic flux [2]. Conversely, in acute myeloid leukemia models, PLK1 inhibition via this compound and other PLK1 inhibitors induced autophagy accompanied by significant reduction in mTOR phosphorylation, indicating possible cell-type-specific differences in how this compound modulates autophagy pathways [3].
The molecular mechanisms through which this compound modulates autophagy involve complex signaling networks that intersect with both cell cycle regulation and cellular metabolic pathways. PLK1 inhibition by this compound has been shown to impact mTOR signaling, a central regulator of autophagy induction. In acute myeloid leukemia cells, this compound treatment resulted in mTOR dephosphorylation, which typically relieves mTOR-mediated inhibition of autophagy initiation [3]. This suggests that in certain cellular contexts, this compound can promote autophagy induction through mTOR pathway suppression. Additionally, real-time PCR array analysis in neuroblastoma cells revealed that this compound treatment modulates expression of autophagy-related genes including BIRC7, TNFSF10, LGALS1, and DAD1 [1].
However, the relationship between this compound and autophagy appears more complex than simple induction. Research indicates that while this compound triggers initial stages of autophagy (as evidenced by increased LC3-II conversion and autophagosome formation), it simultaneously blocks autophagic flux at later stages, preventing complete degradation of autophagosomal contents [1] [2]. This disruption of flux is demonstrated by reduced SQSTM1/p62 degradation despite increased LC3-II levels, and decreased AMPKαT172 phosphorylation [1]. The resulting accumulation of immature autophagosomes creates a cellular state characterized by markers of both autophagy induction and inhibition, which may contribute to the compound's overall anti-cancer efficacy by disrupting cellular homeostasis.
Table 2: Molecular Markers Affected by this compound Treatment in Autophagy Pathways
| Molecular Marker | Function in Autophagy | Effect of this compound | Detection Method | Interpretation |
|---|---|---|---|---|
| LC3-I to LC3-II conversion | Autophagosome membrane association | Increased | Western blot, Immunofluorescence | Indicates autophagosome formation but does not distinguish between induced vs. blocked flux |
| SQSTM1/p62 | Autophagic cargo receptor that is degraded along with engulfed material | Reduced expression or accumulation depending on context | Western blot, Immunofluorescence | Decreased levels suggest enhanced degradation; accumulation suggests blocked flux |
| AMPKαT172 | Key phosphorylation site for AMPK activation; promotes autophagy | Decreased phosphorylation [1] | Western blot | Suggests inhibition of pro-autophagic signaling |
| mTOR phosphorylation | Negative regulator of autophagy; inhibits autophagy when phosphorylated | Decreased in AML models [3] | Western blot | Suggests induction of autophagy |
| GFP-LC3 puncta | Marker for autophagosome formation | Increased | Fluorescence microscopy | Indicates autophagosome formation but does not distinguish between induced vs. blocked flux |
The conversion of LC3-I to LC3-II is a key marker of autophagosome formation and can be detected by immunoblotting:
Since autophagy is a dynamic process, proper interpretation requires measurement of autophagic flux rather than static LC3-II levels:
The following diagram illustrates the workflow for proper autophagic flux assessment:
Proper interpretation of LC3 immunoblotting is crucial for accurate assessment of autophagy. An increase in LC3-II levels can indicate either enhanced autophagosome formation or impaired degradation of autophagosomes, making flux measurements essential [4]. When this compound treatment increases LC3-II levels without lysosomal inhibitors, and this increase is further enhanced in the presence of lysosomal inhibitors, it indicates genuine induction of autophagic flux. However, if this compound increases LC3-II levels but lysosomal inhibitors cause no additional accumulation, it suggests that this compound is blocking autophagic flux at a late stage [1] [2].
The p62/SQSTM1 protein provides complementary information for interpreting autophagy status. p62 is selectively degraded through autophagy, and its accumulation typically indicates impaired autophagic degradation, while decreased levels suggest enhanced autophagic activity [1]. In neuroblastoma cells, this compound reduces p62 expression, which might initially suggest enhanced autophagy; however, when combined with flux analysis, it appears that this compound may reduce p62 through transcription regulation rather than degradation [1]. Therefore, multiple lines of evidence should be considered when interpreting results.
This compound represents a fascinating tool for probing the connections between cell cycle regulation and autophagy pathways. The comprehensive protocols outlined here enable researchers to rigorously assess how this compound modulates autophagy through LC3-II analysis and other critical markers. The dual role of this compound in both inducing initial autophagosome formation while potentially blocking complete autophagic flux in some contexts highlights the complexity of autophagy regulation and the importance of thorough flux analysis rather than relying on single markers. These application notes provide a framework for standardized assessment of this compound's effects on autophagy, facilitating more consistent interpretation across different experimental systems and contributing to our understanding of how PLK1 inhibition impacts cellular degradation pathways.
The table below summarizes the fundamental chemical and handling information for BI 2536 necessary for planning experiments [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 755038-02-9 [1] [2] |
| Molecular Formula | C₂₈H₃₉N₇O₃ [1] [2] |
| Molecular Weight | 521.66 g/mol [1] [2] |
| Physical Form | Solid (Off-white to yellow powder) [1] [2] |
| Storage | Powder: -20°C; Solution: -20°C to -80°C (see notes) [1] [2] [3] |
| Solubility (DMSO) | ~21 mg/mL (~40.3 mM) [2] |
Key Handling Notes:
This table provides specific data for preparing stock and working solutions for your experiments.
| Solvent | Solubility | Notes & Recommendations |
|---|---|---|
| DMSO (for stock) | ≥13.04 mg/mL (25 mM) [1] | Standard solvent for preparing 10-100 mM concentrated stock solutions. |
| Ethanol | ≥92.4 mg/mL (177 mM) [1] | Suitable for preparing high-concentration stocks. |
| In Vivo Formulation | ≥3.25 mg/mL in 10% DMSO + 40% PEG300 [2] | A common formulation for animal studies, ensuring solubility and tolerability. |
This protocol is used to determine the anti-proliferative effects of this compound, such as calculating the IC₅₀ in neuroblastoma or other cancer cell lines [4] [5].
This protocol assesses this compound's ability to induce G2/M phase arrest [1] [4].
The following describes a protocol for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model, based on studies using HCT 116 colon carcinoma cells [1] [2].
This compound primarily functions as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), with an IC₅₀ of 0.83 nM [1] [7] [6]. Its mechanism leads to mitotic catastrophe and cell death, which can be visualized in the following pathway.
Diagram Title: this compound Mechanism of Action
Beyond its primary target, recent studies have revealed that this compound also has a dual inhibitory function, targeting the bromodomain protein BRD4 with an IC₅₀ of 25 nM [2] [5]. Furthermore, research in neuroblastoma cells shows that PLK1 inhibition by this compound not only induces apoptosis but also modulates autophagy activity, although it may ultimately block autophagic flux, contributing to cell death [4].
This compound is a potent and highly selective small-molecule inhibitor of polo-like kinase 1 (Plk1), a serine/threonine kinase with fundamental roles in cell cycle progression, particularly during mitosis. As a key regulator of mitotic entry, chromosome segregation, and cytokinesis, Plk1 represents an attractive therapeutic target in oncology due to its overexpression in various human malignancies and association with poor prognosis. This compound demonstrates exceptional selectivity for Plk1, with a half-maximal inhibitory concentration (IC~50~) of 0.83 nmol/L and selectivity exceeding 1,000-fold against a large panel of other kinases. The compound belongs to the dihydropteridinone chemical class and exerts its antitumor effects by disrupting spindle assembly, causing mitotic arrest characterized by a distinctive "polo arrest" phenotype, and ultimately inducing apoptosis in cancer cells.
The pharmacokinetic profile of this compound has been characterized in multiple phase I clinical trials involving patients with advanced solid tumors. This compound exhibits favorable pharmacokinetic properties with dose-proportional exposure across the clinical dose range. Following intravenous administration, the drug demonstrates multi-compartmental pharmacokinetic behaviour with a terminal elimination half-life of 20-30 hours, supporting its use in various dosing schedules. The high distribution into tissues is particularly advantageous given its intracellular target, while linear pharmacokinetics with dose-proportional increases in maximum plasma concentration (C~max~) and total exposure (AUC) facilitate predictable dosing relationships. These properties have made this compound a valuable investigational agent not only as a monotherapy but also in combination regimens with cytotoxic drugs such as pemetrexed.
Table 1: Key Pharmacokinetic Parameters of this compound Across Clinical Studies
| Parameter | Single-Dose Schedule (Day 1) | Multi-Day Schedule (Days 1-3) | Combination Therapy (with Pemetrexed) |
|---|---|---|---|
| Recommended Dose | 200 mg [1] | 60 mg daily [2] [3] | 200 mg [4] |
| C~max~ | Dose-proportional [1] | Not reported | Not reported |
| AUC | Dose-proportional [1] | Linear in 50-70 mg range [2] [3] | Not reported |
| Terminal t~1/2~ | 20-30 hours [2] [3] | 20-30 hours [2] [3] | Not reported |
| Clearance | High total clearance [1] | Not specified | Not specified |
| Volume of Distribution | High distribution into tissue [1] | Not specified | Not specified |
| MTD | 200 mg [1] | 60 mg [2] [3] | 200 mg (with pemetrexed 500 mg/m²) [4] |
Table 2: Pharmacokinetic-Pharmacodynamic Relationships of this compound
| Relationship Type | Findings | Clinical Implications |
|---|---|---|
| Exposure-Neutropenia | Semi-mechanistic PK/PD model describes neutropenic response [5] [6] | Enables prediction of neutropenia risk across dosing schedules |
| Dose-Limiting Toxicities | Hematologic events (neutropenia), hypertension, elevated liver enzymes, fatigue [2] [3] | Monitoring particularly needed for hematological parameters |
| Schedule Dependency | Comparable efficacy between 200 mg single dose and 60 mg × 3 days schedules [7] | Dosing schedule flexibility based on patient tolerance |
| Cycle Duration | Simulation suggests possible reduction from 3 to 2 weeks for 200 mg single dose [5] [6] | Potential for increased dose density |
The pharmacokinetic data demonstrates that this compound exhibits linear pharmacokinetics within the clinically tested dose range of 50-250 mg, with dose-proportional increases in both C~max~ and AUC values. The drug's multi-compartmental characteristics are reflected in its terminal half-life of 20-30 hours, which supports once-daily or intermittent dosing schedules. This compound shows high tissue distribution, which is pharmacologically advantageous given its intracellular target (Plk1), and high total clearance mechanisms. Population pharmacokinetic analysis has enabled the development of models that can predict neutropenic response based on exposure parameters, allowing for better dose individualization and management of this primary dose-limiting toxicity.
For comprehensive characterization of this compound pharmacokinetics, intensive blood sampling is recommended during the first treatment cycle. The optimal sampling strategy includes collections at the following time points relative to the start of the 60-minute intravenous infusion: pre-dose (within 1 hour prior to infusion), at the end of infusion (1 hour), and at 1.5, 2, 4, 6, 8, 10, 24, 48, 72, 96, 144, 192, and 216 hours post-start of infusion. This sampling schedule adequately captures the distribution phase, initial elimination, and terminal elimination phases of this compound, allowing for accurate calculation of key pharmacokinetic parameters including C~max~, AUC~0-∞~, terminal half-life, volume of distribution, and systemic clearance.
For subsequent treatment cycles, abbreviated sampling may be employed for therapeutic drug monitoring, typically including pre-dose, end of infusion, and 2-4 additional time points within the first 24 hours. All blood samples should be collected in EDTA-containing tubes and centrifuged under refrigeration (4°C) within 30 minutes of collection at approximately 2000-2500 × g for 10-15 minutes. The resulting plasma should be transferred to appropriately labeled polypropylene tubes and stored at -20°C or below until analysis to ensure sample integrity and stability.
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) represents the gold standard method for quantification of this compound in human plasma. The validated method should incorporate the following key parameters:
This methodology provides the sensitivity, specificity, and precision required for reliable quantification of this compound in clinical samples, supporting robust pharmacokinetic analysis.
This compound is supplied as a lyophilized powder in single-use vials containing 50 mg or 100 mg of active pharmaceutical ingredient. Reconstitution should be performed under aseptic conditions following these steps:
The chemical stability of the reconstituted and diluted solution has been demonstrated for up to 24 hours when stored refrigerated at 2-8°C, although administration within 8 hours of reconstitution is recommended. No incompatibilities with common IV administration sets have been reported.
This compound is administered as a 60-minute intravenous infusion using an infusion pump to ensure accurate control of the infusion rate. The protocol includes:
For the multi-day schedule (days 1-3), repeat the same procedure on three consecutive days, with each infusion separated by approximately 24 hours.
Table 3: Recommended Dosing Schedules for this compound in Clinical Trials
| Schedule | Dose | Frequency | Cycle Duration | Key Indications |
|---|---|---|---|---|
| Single-Day | 200 mg | Day 1 | 21 days | Advanced solid tumors [1] |
| Three-Consecutive-Day | 60 mg daily | Days 1-3 | 21 days | Advanced solid tumors [2] [3] |
| Combination Therapy | 200 mg | Day 1 (with pemetrexed) | 21 days | NSCLC [4] |
Comprehensive monitoring is essential for the safe administration of this compound due to its specific toxicity profile:
Baseline Assessments (within 7 days prior to initiation):
During Treatment Monitoring:
Dose Modification Guidelines:
The relationship between this compound exposure and neutropenia has been quantitatively characterized using a semi-mechanistic population PK/PD model that incorporates the drug's effect on neutrophil kinetics. This model resembles the physiological process of neutrophil proliferation, maturation, and degradation, with this compound acting primarily by decreasing the proliferation rate in the stem cell compartment. The model structure includes:
The model parameters were estimated using population pharmacokinetic methodology (NONMEM) from data obtained in 104 patients across three different administration schedules. The model successfully described the time course and severity of neutropenia following this compound administration and demonstrated that the neutropenic effect was directly related to drug exposure rather than administration schedule.
This PK/PD model has been instrumental in supporting the clinical development of this compound through several key applications:
Dose Regimen Optimization: Simulation studies indicated that for the 200 mg single administration schedule, the cycle duration could potentially be reduced from 3 to 2 weeks without substantially increasing the risk of severe neutropenia, potentially improving antitumor efficacy through increased dose density [5] [6]
Dose Individualization: The model suggested that baseline absolute neutrophil count (ANC) might be considered to individualize the dose of this compound, particularly for patients with borderline low neutrophil counts at treatment initiation [5] [6]
Toxicity Projection: The model enabled simulations comparing the neutropenic effects at the maximum tolerated dose and at doses associated with dose-limiting toxicities, providing valuable information for dose selection in later-phase trials [5] [6]
Schedule Evaluation: By simulating different dosing schedules, the model helped confirm that all MTD doses across different schedules presented an acceptable and comparable risk of neutropenia [5] [6]
The antitumor activity of this compound results from its highly specific inhibition of Plk1, a master regulator of mitosis. The molecular mechanism can be visualized through the following pathway diagram:
Figure 1: this compound Mechanism of Action Signaling Pathway
This compound specifically binds to the kinase domain of Plk1, inhibiting its enzymatic activity and disrupting its multiple functions in mitotic regulation. In normal cell division, Plk1 controls:
When this compound inhibits Plk1, cells experience disrupted spindle assembly, improper chromosome alignment, and failure to execute cytokinesis, leading to the characteristic "polo arrest" phenotype where cells arrest in prometaphase with monopolar spindles. This mitotic arrest ultimately triggers apoptosis through the mitochondrial pathway, preferentially affecting cancer cells with their heightened proliferation rates and frequent dysregulation of mitotic checkpoints.
The specificity of this compound for Plk1 over other kinases (including Plk2 and Plk3 at clinically achievable concentrations) contributes to its favorable therapeutic index, as Plk1 expression and activity are significantly elevated in malignant tissues compared to normal tissues.
This compound represents a clinically well-characterized Plk1 inhibitor with predictable linear pharmacokinetics, manageable toxicity profile, and established dosing regimens. The application notes and protocols provided herein offer researchers and clinical investigators comprehensive guidance for the appropriate use, monitoring, and analysis of this compound in both preclinical and clinical settings. The semi-mechanistic PK/PD model for neutropenia provides a valuable tool for dose individualization and schedule optimization, while the detailed analytical methodology ensures reliable quantification of drug concentrations in biological matrices. As targeting mitotic kinases continues to be an important strategy in oncology development, the principles and protocols outlined for this compound may serve as a template for future agents in this class.
The table below summarizes the design of two early phase I clinical trials that investigated BI 2536 in patients with advanced solid tumors [1] [2].
| Trial Feature | Study 1: Single-Dose Schedule [2] | Study 2: Multi-Dose Schedule [1] |
|---|---|---|
| Primary Objective | Identify the Maximum Tolerated Dose (MTD) [2] | Determine the MTD [1] |
| Study Design | Open-label, dose-escalation [2] | Open-label, dose-escalation with accelerated titration [1] |
| Patient Population | Advanced solid tumors [2] | Advanced solid tumors [1] |
| This compound Administration | 1-hour intravenous (IV) infusion [2] | 1-hour IV infusion [1] |
| Dosing Schedule | Single dose on Day 1 of a 21-day cycle [2] | Once daily on Days 1, 2, and 3 of a 21-day cycle [1] |
| This compound Dose Levels | 25 mg to 250 mg [2] | 50 mg to 70 mg [1] |
| Defined MTD | 200 mg [2] | 60 mg (for the Days 1-3 schedule) [1] |
| Dose-Limiting Toxicities (DLTs) | Reversible neutropenia [2] | Hematologic events, hypertension, elevated liver enzymes, fatigue [1] |
| Most Common Adverse Events | Neutropenia, nausea, fatigue, anorexia [2] | Fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, alopecia [1] |
| Pharmacokinetics (PK) | Dose-proportional increase in exposure; high clearance and tissue distribution [2] | Linear PK within tested range; multi-compartmental behavior, terminal half-life of 20-30 hours [1] |
| Efficacy Assessment | RECIST [2] | RECIST [1] |
| Reported Efficacy | 1 partial response; disease stabilization ≥3 months in 23% of patients at ≥MTD [2] | Not specified in the abstract |
This compound is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1) [1] [3]. Plk1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis [1]. By inhibiting Plk1, this compound disrupts mitotic progression, leading to mitotic arrest and the induction of apoptosis (programmed cell death) in tumor cells [3]. The following diagram illustrates this mechanism.
The provided search results detail specific intravenous infusion protocols for BI 2536 from phase I clinical trials in patients with advanced solid tumors. The core parameters are summarized in the table below.
| Parameter | Schedule A: Single Dose [1] | Schedule B: Consecutive Daily Doses [1] |
|---|---|---|
| Recommended Dose | 200 mg this compound [1] | 60 mg this compound [1] |
| Infusion Duration | 60-minute IV infusion [1] | 60-minute IV infusion [1] |
| Dosing Day(s) | Day 1 of a 21-day cycle [1] | Days 1, 2, and 3 of a 21-day cycle [1] |
| Cycle Length | 21 days [1] | 21 days [1] |
| Key Toxicities | Hematologic events (neutropenia), hypertension, elevated liver enzymes, fatigue [1] | Hematologic events, hypertension, elevated liver enzymes, fatigue [1] |
In a separate phase I study combining this compound with pemetrexed in non-small cell lung cancer, the recommended dose for this compound was 200 mg administered as a 1-hour intravenous infusion on day 1 of a 21-day cycle, alongside a standard dose of pemetrexed (500 mg/m²) [2].
For preclinical research, the following table outlines the in vivo dosing regimen for this compound based on studies in mouse models.
| Parameter | Details |
|---|---|
| Typical Dose | 50 mg/kg [3] |
| Alternative Doses | 10-20 mg/kg, administered every 2 days or twice weekly [4] |
| Route of Administration | Intravenous (IV) injection [3] |
| Vehicle | Not specified in search results; requires reference to original product literature. |
| Key Efficacy Findings | Inhibition of human tumor xenograft growth, induction of tumor regression [3] [5] |
A key determinant of the dosing schedule is the drug's toxicity profile. In clinical trials, the Maximum Tolerated Dose (MTD) was defined as the highest dose at which no more than one of six patients experienced a dose-limiting toxicity (DLT) in the first treatment cycle [1].
This compound is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic entry and progression [1] [3] [5].
The following diagram illustrates the mechanism of action of this compound and its cellular consequences.
For research use, this compound is typically supplied as a lyophilized powder [6].
Beyond its primary use as an antimitotic agent in oncology, recent studies highlight this compound's potential in other research areas and in combination therapies.
I hope these application notes provide a comprehensive foundation for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
1. Therapeutic Rationale and Mechanism of Action Diabetic kidney disease (DKD) remains a leading cause of kidney failure, and current treatment options provide only partial protective effects, necessitating the development of novel therapies [1]. BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase crucial for mitotic progression [2] [3]. Research indicates that PLK1 expression is significantly increased in the glomeruli of both human and mouse diabetic kidneys, localized largely in mesangial cells [1] [4]. The therapeutic hypothesis is that by inhibiting PLK1, BI-2536 can reverse pathogenic gene expression signatures and mitigate key disease processes in DKD.
2. Key Experimental Findings Preclinical studies demonstrate that BI-2536 exerts beneficial effects in DKD through multiple mechanisms:
1. In Vitro Assessment in Mesangial Cells
This protocol outlines the methodology for evaluating the effects of BI-2536 on mouse mesangial cells under high-glucose conditions.
2. In Vivo Efficacy Study in DKD Mouse Model
This protocol describes the evaluation of BI-2536 in a mouse model of diabetic kidney disease.
The table below summarizes key quantitative findings from the referenced studies.
| Parameter | Experimental System | Result with BI-2536 Treatment | Citation |
|---|---|---|---|
| PLK1 Inhibition (IC₅₀) | Enzyme assay | 0.83 nmol/L (PLK1) | [1] |
| Cellular Viability (IC₅₀) | Neuroblastoma cell lines | < 100 nmol/L | [5] |
| In Vitro Efficacy | Mouse mesangial cells | 10-100 nmol/L | [1] |
| In Vivo Dosage | OVE26 mice (DKD model) | 10 mg/kg, every 2 days | [1] |
| Anti-proliferative Effect | Mesangial cells (EdU assay) | Significant inhibition of HG-induced proliferation | [1] |
| Pathway Modulation | Mesangial cells (Western blot) | Reduced phosphorylation of Smad3 and p65 (NF-κB) | [1] |
The diagram below illustrates the proposed mechanistic pathway of BI-2536 in DKD and the workflow for its experimental validation.
Q1: Why are my cancer cell lines showing reduced sensitivity to BI 2536? A primary cause is the overexpression of efflux transporters from the ABC family, specifically ABCB1 and ABCG2 [1] [2]. These proteins use cellular energy to pump this compound out of cancer cells, reducing the drug's intracellular concentration and thus its efficacy [1]. This is a common mechanism of multidrug resistance (MDR).
Q2: How can I confirm that ABCB1/ABCG2 are causing resistance in my models? You can verify this mechanism through a series of experiments. The table below summarizes the key findings you can expect to replicate if this compound is a substrate of these transporters [1].
Table 1: Key Experimental Evidence for ABCB1/ABCG2-Mediated this compound Resistance
| Experiment | Methodology | Expected Outcome with ABCB1/ABCG2 Overexpression |
|---|---|---|
| Cytotoxicity Assay | MTT or CCK-8 assay with/without transporter inhibitors (e.g., Tariquidar for ABCB1, Ko143/FTC for ABCG2). | Significant increase in this compound potency (lower IC50) in resistant cells when co-treated with an inhibitor [1]. |
| Drug Accumulation | Flow cytometry using fluorescent substrates (e.g., Calcein-AM for ABCB1, Pheophorbide A for ABCG2). | This compound competes with and increases the intracellular accumulation of the fluorescent substrate [1]. |
| ATPase Activity | Measure ATP hydrolysis in transporter-enriched membranes. | This compound stimulates the ATPase activity of both ABCB1 and ABCG2 in a concentration-dependent manner [1] [2]. |
| Cell Cycle Analysis | Propidium iodide staining and flow cytometry. | Resistant cells show reduced this compound-induced G2/M arrest; effect is restored with transporter inhibitors [1]. |
The relationship between these transporters and this compound resistance, along with experimental strategies to confirm it, is illustrated below.
The following sections provide detailed methodologies for key experiments cited in the troubleshooting guide [1].
Purpose: To quantify the degree of this compound resistance and its reversal by transporter inhibitors.
Purpose: To visually demonstrate and quantify the efflux function of ABCB1/ABCG2 and its inhibition by this compound.
Purpose: To characterize the interaction between this compound and the nucleotide-binding domains of the transporters.
Q3: How can I overcome ABCB1/ABCG2-mediated resistance to this compound? The literature suggests that combination therapy is a viable strategy.
BI 2536 is a potent small-molecule inhibitor primarily targeting Polo-like kinase 1 (PLK1), with additional activity against Bromodomain-containing protein 4 (BRD4) [1] [2]. Its cytotoxicity primarily arises from disrupting cell division and gene regulation.
The diagram below illustrates the core mechanisms of this compound-induced cytotoxicity and the associated signaling pathways.
The tables below summarize key cytotoxicity data and effective concentrations from recent studies to guide your experimental design.
Table 1: this compound Cytotoxicity in Cancer Cell Lines (Selected IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (μM) | Key Findings & Context |
|---|---|---|---|
| SW982 [3] [1] | Synovial Sarcoma | 0.0379 | Decreased proliferation, migration, invasion; induced G2/M arrest & apoptosis [3]. |
| SSX1 (SYT-SSX1+) [3] | Synovial Sarcoma | ~0.04-0.08* | Required higher this compound conc. for effects vs. parental SW982 [3]. |
| H82 [4] | Small Cell Lung Cancer (SCLC) | Not Specified | BRCA1 expression negatively correlates with this compound sensitivity [4]. |
| DMS273 [4] | Small Cell Lung Cancer (SCLC) | Not Specified | Co-inhibition with AURKA synergistically increased efficacy [4]. |
| Mouse Mesangial [5] | Diabetic Kidney Disease | 0.1 | Inhibited high glucose-induced proliferation & ECM production; in vivo: 10 mg/kg (every 2 days) [5]. |
Note: IC₅₀ is the half-maximal inhibitory concentration. *Value estimated from graph and context in [3].
Table 2: Effective Concentrations & Dosing In Vivo
| Model / Context | Effective Concentration / Dose | Key Outcomes & Notes |
|---|---|---|
| In Vitro (General) [3] [5] [4] | 10 - 100 nM | Common working range for cell-based assays. |
| In Vivo (Mouse Xenograft) [3] | 50 mg/kg | Significant inhibition of synovial sarcoma tumor growth. |
| In Vivo (DKD Mouse Model) [5] | 10 mg/kg (every 2 days) | Ameliorated proteinuria and kidney injury. |
| Human Phase I Trial [6] | 50 - 70 mg (IV, days 1-3 per 21-day cycle) | Established safety profile; MTD was 60 mg for this schedule. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is adapted from the study on synovial sarcoma (SW982 and SSX1 cells) [3].
This protocol is used to assess metastatic potential [3].
Q1: Why is there reduced cytotoxicity in my cell line despite high PLK1 expression? A1: Several resistance mechanisms have been identified:
Q2: Are there any synergistic drug combinations to overcome reduced cytotoxicity? A2: Yes, combination therapies can be highly effective.
Q3: What are the common off-target effects or alternative pathways activated by this compound? A3: Beyond its primary target PLK1, this compound has known off-targets that can contribute to its effects or be explored for new applications.
BI 2536, initially developed as a selective PLK1 inhibitor, has been found to have a dual role: it is a substrate for certain efflux transporters and can also inhibit their function. The table below summarizes the core quantitative findings.
| Transporter | Type of Interaction | Key Findings / Quantitative Data | Significance / Consequence |
|---|
| ABCB1 (P-gp) | Substrate & Inhibitor [1] [2] | • Stimulates ABCB1 ATPase activity. • Inhibits calcein-AM efflux (approx. 5 μM shown to inhibit [2]). • Resistance Factor (RF): 27.4 - 87.6 in ABCB1-overexpressing cells [1]. | Contributes to acquired resistance; its efflux reduces intracellular concentration and efficacy [1]. | | ABCG2 (BCRP) | Substrate & Inhibitor [1] | • Stimulates ABCG2 ATPase activity. • Inhibits pheophorbide A (PhA) efflux. • Resistance Factor (RF): 13.8 - 15.8 in ABCG2-overexpressing cells [1]. | Contributes to acquired resistance; its efflux reduces intracellular concentration and efficacy [1]. | | ABCC1 (MRP1) | No Significant Interaction [1] | Did not confer resistance or stimulate ATPase activity in studied models [1]. | Resistance to this compound is not mediated by this transporter [1]. |
Based on the literature, here are established methodologies for studying this compound's interaction with efflux transporters.
Answer: You can perform a cytotoxicity reversal assay using selective transporter inhibitors.
The following diagram illustrates the logical workflow for this cytotoxicity reversal assay.
Answer: A fluorescent substrate accumulation assay is a direct method.
The following table summarizes the key solubility data and standard stock preparation protocol for BI 2536.
| Parameter | Details |
|---|---|
| Solubility in DMSO | ≥ 10 mM [ [1]]; 20 mg/mL [ [2]] |
| Solubility in Ethanol | 25 mg/mL [ [2]]; ≥ 92.4 mg/mL (with ultrasonic treatment) [ [1]] |
| Standard Stock Concentration | 10 mM (common for in vitro studies) [ [2] [3]] |
| Recommended Solvent | DMSO |
| Reconstitution Example | To make a 10 mM stock, dissolve 5 mg of this compound in 958 µL of DMSO [ [2]]. |
Here is a detailed methodology for creating a working stock solution of this compound, incorporating best practices from supplier protocols.
The workflow below outlines the recommended steps for preparing your this compound solution and how to troubleshoot common issues.
Frequently Asked Questions
What is the typical working concentration for cell culture experiments? Working concentrations can vary significantly depending on the cell line and desired effect, but many studies report using concentrations in the low nanomolar range (e.g., 1-100 nM) for cell-based assays [ [4] [1]].
How should I handle the stock solution for cell treatment? Always dilute the stock solution into your cell culture medium. The final concentration of DMSO in the medium should generally be kept below 0.1% to minimize solvent toxicity to cells.
Why is it important to aliquot the stock solution? Aliquoting prevents contamination of the entire stock and minimizes the number of freeze-thaw cycles, which is critical for maintaining the stability and potency of this compound over time [ [2]].
The following table consolidates the primary binding parameters determined through a spectroscopic and theoretical study [1] [2].
| Parameter | Value / Description |
|---|---|
| Binding Constant (K) | ( 1.1 \times 10^6 , \text{M}^{-1} ) |
| Number of Binding Sites | 1 |
| Primary Binding Site | Subdomain IIA (Sudlow's Site I) |
| Binding Driving Forces | Van der Waals forces, Hydrogen bonding |
| Thermodynamic Process | Spontaneous, entropy-driven, endothermic |
This high-affinity, single-site binding suggests that BI-2536's pharmacokinetic profile is significantly influenced by HSA, which may impact the concentration of free, active drug in plasma [1] [2].
Here are detailed methodologies for key experiments you can perform or reference.
This protocol uses the intrinsic fluorescence of HSA's tryptophan residue (TRP-214) to monitor the binding event [1].
Sample Preparation:
Equipment & Measurements:
Data Analysis:
This experiment identifies which specific site on HSA binds BI-2536 using known site-specific markers [1].
Markers:
Procedure:
Interpretation:
Computational docking provides a visual model of how BI-2536 fits into the HSA binding site [1] [2].
Structure Preparation:
Docking Execution:
Analysis:
The relationship between HSA binding and BI-2536's pharmacological behavior can be visualized as follows:
The following table consolidates essential quantitative data on BI 2536 and the specific challenges related to its intratumoral accumulation.
| Aspect | Key Data / Challenge | Context / Implications |
|---|---|---|
| Binding Affinity | IC50 for PLK1: 0.83 nM [1] [2] | High potency; inhibits PLK1 at low nanomolar concentrations [1]. |
| Clinical PK (Phase I) | Terminal half-life: 20-30 hours [3] | Supports sustained exposure; linear pharmacokinetics in 50-70 mg dose range [3]. |
| Preclinical Dosing (Mice) | 30-50 mg/kg, intravenous, 1-2 times per week [4] [2] | Common efficacious regimen in xenograft models; used to establish baseline efficacy [4]. |
| Major Challenge | Low Intratumoral Concentration [4] | Mass spectrometry revealed lower this compound levels in HCC tissue vs. adjacent normal liver; primary mechanism for resistance in transgenic mouse model [4]. |
The table below outlines the primary challenge in detail and presents investigated strategies to overcome it.
| Challenge / Strategy | Experimental Evidence & Findings | Key Takeaway for Optimization |
|---|---|---|
| Challenge: Insufficient Drug Penetration [4] | Measured low drug levels in transgenic mouse HCC model despite efficacy in xenografts [4]. | Suggests genetically engineered mouse models (GEM) may better predict clinical delivery challenges than subcutaneous xenografts [4]. |
| Strategy: Combination Therapy | Alisertib (AURKA inhibitor) reduces BI-2536-induced BRCA1/RAD51, impairing DNA repair and synergizing for greater anti-tumor effect [5]. | Combination allows leveraging lower, potentially more achievable, intratumoral doses of this compound for efficacy [5]. |
| Strategy: Alternative PLK1 Inhibitors | Volasertib (BI 6727) shows higher binding affinity for PLK1 than this compound in some analyses [6] [7]. | Testing next-generation inhibitors with improved pharmaceutical properties may bypass delivery limitations of this compound [6] [7]. |
Here are detailed methodologies for key experiments cited in the provided data.
This protocol is based on the critical finding that low intratumoral levels are a novel mechanism of resistance [4].
This model was crucial for identifying the intratumoral delivery problem [4].
This is based on recent research showing synergy [5].
The following diagram outlines a logical workflow for diagnosing and addressing low intratumoral drug levels of this compound in preclinical research.
The table below summarizes the maximum tolerated dose (MTD) and most frequent adverse events from key clinical studies.
| Trial Phase / Context | Recommended Dose Schedule | Most Common Related Adverse Events (All Grades) | Most Common Grade 3/4 Related Adverse Events |
|---|---|---|---|
| Phase I (Solid Tumors) [1] | 60 mg on days 1-3, every 21 days | Fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, alopecia [1] | Hematologic events (e.g., neutropenia), hypertension, elevated liver enzymes, fatigue [1] |
| Phase II (Pancreatic Cancer) [2] | 200 mg on day 1, or 60 mg on days 1-3, every 21 days | Neutropenia (37.2%), leukopenia (29.1%), fatigue (29.1%), nausea (22.1%) [2] | Neutropenia (36.0%), leukopenia (27.9%), thrombocytopenia (8.1%) [2] |
| Preclinical (Mouse, for reference) [3] | 10-20 mg/kg, every 2 days | Not applicable (preclinical study) | Not applicable (preclinical study) |
1. What are the primary dose-limiting toxicities (DLTs) of this compound in humans? The primary DLTs observed in clinical trials are hematological, specifically reversible neutropenia, febrile neutropenia, and thrombocytopenia. Non-hematological DLTs can include hypertension and elevated liver enzymes [1] [2].
2. How is the hematological toxicity of this compound managed in a clinical setting? Management relies on close monitoring of blood counts. The toxicity is often reversible, and the protocol may allow for treatment continuation at a reduced dose once the DLT resolves to acceptable grade levels [1] [2].
3. My in vitro experiments show unexpected cell death. Is this compound toxic to non-cancerous cells? Preclinical data suggests some selectivity. In an oral cancer study, this compound significantly reduced the viability of cancer cells while showing minimal effects on normal human fibroblasts at the same concentrations (e.g., 10-100 nM) [4]. However, always include relevant control cell lines in your experimental design.
4. Can this compound be combined with other common cancer treatments? Yes, preclinical studies show this compound can be combined with other agents. For example, combining this compound with cisplatin or docetaxel resulted in a statistically higher antiproliferative and apoptotic effect in squamous cell carcinoma lines than single-agent therapy alone [5]. Another study suggests combining this compound with the AURKA inhibitor alisertib may overcome resistance and enhance efficacy in small cell lung cancer models [6].
5. Does this compound have applications outside of oncology research? Emerging research suggests potential for drug repurposing. A 2020 study used a connectivity mapping approach and identified this compound as a potential treatment for diabetic kidney disease (DKD), showing it ameliorated kidney injury in a mouse model [3].
Protocol 1: Assessing Antiproliferative Effects and IC₅₀ Determination
This protocol is adapted from methods used in neuroblastoma and oral cancer studies [7] [4].
Protocol 2: Analyzing Cell Cycle Arrest via Flow Cytometry
This protocol is used to confirm the G2/M arrest mechanism [7] [4].
The following diagram illustrates the mechanism of this compound-induced mitotic arrest and subsequent cell fates, which underlies its efficacy and toxicity.
The diagram above shows that this compound, a PLK1 inhibitor, disrupts critical mitotic processes. By inhibiting PLK1, it leads to defective spindle assembly and disrupts orderly mitotic entry. This results in irreversible mitotic arrest, which subsequently triggers cell death primarily through mitotic catastrophe and apoptosis [1] [7] [8].
The core issue is that treatment with this compound can lead to aneuploidy in primary cells because a significant portion of cells escape the drug-induced mitotic arrest but execute faulty cell division.
If you are investigating aneuploidy in your own experiments, here is a detailed methodology based on the cited study [1].
1. Cell Culture and Treatment
2. Key Assays and Readouts
Here are solutions to specific problems you might encounter when using this compound.
| Problem & Phenomenon | Potential Cause | Recommended Solution |
|---|
| Low Mitotic Arrest Expected mitotic arrest is not observed. | Degraded drug; incorrect concentration; cell type with low proliferation rate. | Use fresh drug aliquots; validate concentration with a dose-response curve (1-100 nM); ensure cells are in log-phase growth at time of treatment [1] [3]. | | High & Unwanted Cell Death Most cells die, leaving few for aneuploidy analysis. | Overly long treatment duration; concentration too high. | Titrate the treatment time (try 24-48 hours); use a lower concentration near the IC50 (e.g., 50 nM) to increase population of "slippage" cells [1]. | | Weak Staining Signal Poor immunofluorescence or flow cytometry signals. | Inefficient cell fixation/permeabilization; antibody issues. | Optimize fixation (e.g., 4% PFA for 10 min at 4°C) and permeabilization (0.1% Triton X-100) protocols; validate antibody specificity with a known mitotic inducer [1]. |
What is BI 2536? this compound is a potent, ATP-competitive small-molecule inhibitor of Polo-like kinase 1 (Plk1). It inhibits Plk1 at sub-nanomolar concentrations (IC50 = 0.83 nM) and is over 1000-fold selective for Plk1 compared to a large panel of other kinases, though it also inhibits Plk2 and Plk3 at higher concentrations [1] [2].
What is the expected phenotype after this compound treatment? Treatment with this compound typically leads to a prometaphase arrest characterized by monopolar spindles, impaired kinetochore-microtubule attachments, and subsequent activation of the spindle assembly checkpoint (SAC). Prolonged arrest can lead to cell death or mitotic slippage [2] [3].
What is "mitotic slippage"? Mitotic slippage (also called mitotic escape) is a process where cells exit mitosis and enter the G1 phase of the next cell cycle without undergoing chromosome segregation or cytokinesis. This results in a single cell with a single large, polyploid or multiple micronucleated nucleus [1] [3].
Why do cells escape this compound-induced mitotic arrest? Escape occurs due to a gradual, SAC-independent degradation of Cyclin B1, which drives mitotic exit. High concentrations of this compound can paradoxically promote slippage by downregulating key mitotic regulators like Aurora B, further destabilizing the arrest [3].
Are some cell types more prone to slippage than others? Yes, primary cells and certain cancer cell lines show different sensitivities. For instance, while about 40% of primary cardiac fibroblasts die after this compound treatment, the remaining 60% predominantly slip out of mitosis and become aneuploid [1] [4].
The following table summarizes the sensitivity of various cell types to this compound, which is a key factor in predicting mitotic arrest robustness and slippage potential.
| Cell Type | Reported IC50 / Effective Concentration | Primary Observed Response |
|---|---|---|
| HeLa (Cancer) | 9 nM [1] | Mitotic arrest, cell death [2] |
| HUVEC (Primary) | 30 nM [1] | Mitotic arrest, slippage at high concentrations [3] |
| Rat Cardiac Fibroblast (Primary) | 43 nM [1] [4] | ~40% cell death; ~60% slippage & aneuploidy [1] |
| Oral Cancer (SAS) | 160 nM (Viability assay) [5] | Mitotic catastrophe & apoptosis [5] |
| Oral Cancer (OECM-1) | 32 nM (Viability assay) [5] | Mitotic catastrophe & apoptosis [5] |
| Mouse Mesangial Cells | Biologic effect at 10-100 nM [6] | Proliferation inhibition; no significant toxicity [6] |
Here are detailed methodologies for key experiments cited in the literature to study this compound effects.
1. Protocol: Analyzing Mitotic Arrest and Slippage by Flow Cytometry This method is ideal for quantifying the population in mitotic arrest and those that have undergone slippage into G1 with polyploid DNA content [1] [3] [5].
Key Steps:
Troubleshooting Tip: Always combine DNA content analysis with a mitotic marker (e.g., phospho-Histone H3 Ser10) to distinguish between G2 cells and genuine mitotic arrest.
2. Protocol: Assessing Aneuploidy and Micronucleation by Microscopy This protocol helps visualize the long-term consequences of mitotic slippage, such as aneuploidy and micronuclei formation [1] [4].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Inconsistent arrest between cell lines. | Differential sensitivity; primary cells more prone to slippage. | Perform a dose-response curve (1-200 nM) to find the optimal concentration for your specific cell type. Refer to the sensitivity table above for guidance. |
| Cells escape arrest and become polyploid. | Mitotic slippage is occurring. | Use higher drug concentrations; note that very high concentrations may accelerate slippage [3]. Use a pulsed treatment strategy instead of continuous exposure. |
| High background cell death in control. | Off-target toxicity or inappropriate solvent. | Ensure the DMSO concentration is ≤0.1% as a vehicle control. Confirm the drug's specificity in your system by checking Plk1 pathway inhibition (e.g., downstream substrate phosphorylation). |
| Poor radiosensitization effect. | Sub-optimal timing or concentration. | For radiosensitization, use a low, non-toxic dose (e.g., 10 nM) that induces mitotic arrest but not widespread death before radiation [5]. |
The diagrams below summarize the core mechanisms of this compound-induced mitotic arrest and the pathways that lead to escape via slippage.
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Frequent Adverse Events |
|---|---|---|---|
| Single 1-hour IV infusion on Day 1 of a 21-day cycle [1] | 200 mg [1] | Reversible neutropenia [1] | Neutropenia (grade 3-4), nausea, fatigue, anorexia [1] |
| 1-hour IV infusion on 3 consecutive days (Days 1-3) of a 21-day cycle [2] | 60 mg [2] | Hematologic events, hypertension, elevated liver enzymes, fatigue [2] | Fatigue, leukopenia, constipation, nausea, mucosal inflammation [2] |
For your technical documentation, here are the key methodological details from the studies that established the MTD.
1. Study Design & Population
2. Safety & Tolerability Assessments
3. Pharmacokinetic Profile
Understanding this compound's mechanism provides crucial context for troubleshooting experimental results.
The following diagram illustrates the primary cell death pathways triggered by this compound treatment:
While not specific to BI 2536, the following table summarizes universal strategies to prevent batch job timeouts, synthesized from technical documentation [1] [2] [3]. You can adapt these principles to your specific data processing workflows.
| Optimization Strategy | Description | Key Parameters & Recommendations |
|---|---|---|
| Data Preprocessing | Shift data processing logic to run before the main job is called to reduce the load and time spent in the timed environment [1]. | Use pre-processed data source classes; migrate from in-memory to temporary database (TempDB) tables [1]. |
| Batch Processing | Group large datasets into smaller, manageable chunks (batches) for sequential processing. This prevents single, long-running jobs [1] [2]. | • Batch Size: Experiment to find optimal size (e.g., start with 250 records) [3]. • Resource Control: Tune batch size to manage CPU, memory, and I/O usage [2]. | | Parallel Processing | Distribute batch workloads across multiple threads or servers to speed up overall execution [3]. | • Thread Count: Set based on CPU cores (e.g., 4x the number of cores) [3]. • Block Size: Number of records per processing block [3]. | | Error & Timeout Handling | Configure timeouts and implement robust monitoring to manage failures without losing all progress [3]. | • Controller Thread Timeout: Set a timeout period (e.g., 5 minutes) for distributed jobs [3]. • Monitor: Track job execution times and error rates to identify bottlenecks [2]. |
The following table consolidates essential quantitative data on this compound from scientific sources to support your experimental planning [4] [5] [6].
| Parameter | Details |
|---|---|
| Primary Target & Role | PLK1 (Polo-like kinase 1) inhibitor [4] [7]. |
| Other Kinase Targets | PLK2 (IC50: 3.5 nM), PLK3 (IC50: 9.0 nM) [6]. |
| Potency (IC50) | 0.83 nM (cell-free assay for PLK1) [4]. |
| Off-Target Activity | Inhibits Bromodomain 4 (BRD4); Kd of 37 nM [4] [6]. |
| Selectivity | >1,000-fold selective for PLK1 over a panel of 63 other kinases [6]. |
| Recommended In-Vitro Concentration | 10 - 100 nM [6]. |
| Cellular Phenotype | Induces mitotic arrest and apoptosis in cancer cell lines [7]. |
| Phase of Development | Has undergone Phase II clinical trials [4]. |
The diagram below illustrates how this compound targets PLK1 to ultimately induce cell death, and a general workflow for its experimental use.
Diagram 1: this compound triggers cell death by inhibiting the key mitotic regulator PLK1. [7] [8]
Diagram 2: A generalized workflow for in-vitro experiments with this compound. [6]
When creating your troubleshooting guides and FAQs, you might consider addressing these points derived from the general batch principles:
FAQ: Why does my data processing job keep timing out?
FAQ: How can I make my indexing process faster?
Troubleshooting Guide: Job fails due to a single bad record.
The table below summarizes the established dosing schedules from clinical trials and their associated outcomes for easy comparison.
| Dosing Schedule | Phase | Patient Population | Key Efficacy Findings | Common Adverse Events |
|---|---|---|---|---|
| 60 mg on Days 1, 2, 3 every 21 days [1] [2] [3] | Phase I & II | Advanced Solid Tumors [1], NSCLC [2], Pancreatic Cancer [3] | Modest efficacy; some partial responses and stable disease [2] [3]. | Fatigue, leukopenia, neutropenia, nausea, constipation [1] [2] [3]. |
| 200 mg on Day 1 every 21 days [2] [3] | Phase II | NSCLC [2], Pancreatic Cancer [3] | Modest efficacy; similar clinical benefit to Days 1-3 schedule [2]. Low objective response rate in pancreatic cancer [3]. | Hematologic toxicity (neutropenia), fatigue, nausea [2] [3]. |
The following methodology outlines the dose-escalation approach used in a phase I clinical trial to establish the MTD for the "Days 1-3" schedule [1].
Q: What is the mechanism of action of this compound?
Q: What are the primary safety concerns when using this compound in experiments?
Q: Are there novel research applications for this compound beyond its original clinical use?
The following diagram illustrates the mechanism of action of this compound and a generalized workflow for its experimental application in a research setting, particularly referencing the novel caged version.
| Feature | BI 2536 | RO3280 |
|---|---|---|
| Primary Target | PLK1 [1] [2] | PLK1 [3] [4] |
| Reported IC₅₀ for PLK1 | 0.83 nM [2] | 3 nM [3] |
| Selectivity | >10,000-fold selectivity over 63 other protein kinases [5]. Also inhibits BRD4 (IC₅₀ = 100 nM) [2]. | Reported as a "highly selective" inhibitor [3]. |
| Cellular Anti-proliferative Activity (Example IC₅₀) | Neuroblastoma cell lines: < 100 nM [1]; Panel of 32 human cancer cell lines: 2-25 nM [5] | Various solid tumor cell lines (e.g., H82, HT-29): 5-70 nM [3]; Pediatric primary leukemia cells: ~35-150 nM [4] |
| Key Binding Characteristics | ATP-competitive inhibitor of the PLK1 kinase domain [5] [1]. | Information missing from search results. |
The data in the table above comes from different experimental setups, which is important to consider when making comparisons.
To understand how these inhibitors work, the following diagram illustrates the central role of PLK1 in cell division and the point of action for ATP-competitive inhibitors like this compound and RO3280.
As shown above, PLK1 is a serine/threonine-protein kinase that is crucial for multiple steps in cell division (mitosis), including the G2/M phase transition, centrosome maturation, and chromosome separation [6]. This compound and RO3280 are ATP-competitive inhibitors, meaning they bind to the kinase domain of PLK1, directly competing with ATP and preventing the kinase from phosphorylating its downstream substrates. This disruption halts the cell cycle, leading to mitotic arrest and apoptosis (cell death) in rapidly dividing cells, such as cancer cells [5] [1] [3].
The table below summarizes key experimental data for BI 2536 and other inhibitors, providing an objective comparison of their profiles.
| Inhibitor Name | Primary Target (IC₅₀ or Kd) | Selectivity Notes | Key Quantitative Data | Residence Time (τ, min) |
|---|
| This compound | PLK1 (IC₅₀ = 0.83 nM) [1] [2] | >1000-fold selective for PLK1 over a large panel of other kinases [3] [4]. Also inhibits PLK2 (3.5 nM) and PLK3 (9.0 nM), and BRD4 (Kd=37 nM) [1]. | • Induces mitotic arrest and apoptosis in human cancer cell lines at low nM concentrations [4]. • In a phase I trial, maximum Tolerated Dose (MTD) was 200 mg (single dose) and 60 mg (3 consecutive days) [3]. | Information not available in search results | | Dasatinib | Abl1 (IC₅₀ = 0.42 nM) [5] | A multi-kinase inhibitor. Compared to Imatinib, it has a shorter residence time on Abl1 [5]. | Residence time (τ) on Abl1: 5.1 minutes [5] | 5.1 [5] | | Imatinib | Abl1 (IC₅₀ = 475 nM) [5] | A multi-kinase inhibitor. Known for its long residence time on Abl1 and Bcr-Abl [5]. | Residence time (τ) on Abl1: 120 minutes [5] | 120 [5] | | Ponatinib | Abl1 (IC₅₀ = 0.95 nM) [5] | A third-generation Bcr-Abl inhibitor. Compared to Imatinib, it has a shorter residence time but higher potency [5]. | Residence time (τ) on Abl1: 23 minutes [5] | 23 [5] | | Nilotinib | Abl1 (IC₅₀ = 2.8 nM) [5] | A second-generation Bcr-Abl inhibitor. Designed to be more potent than Imatinib [5]. | Residence time (τ) on Abl1: 30 minutes [5] | 30 [5] |
To ensure reproducibility, here are the detailed methodologies used to generate the critical data in the comparison.
The "jump dilution" assay is a key method for determining the dissociation rate constant (k_off) and residence time (τ), which is the reciprocal of k_off [5]. A longer residence time often correlates with improved drug efficacy by allowing extended target inhibition [5].
The NanoBRET target engagement assay is a cell-based method that quantitatively measures a compound's binding to hundreds of full-length kinases in a live-cell context, providing a physiologically relevant selectivity profile [6].
This compound is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division [3] [4]. The following diagram illustrates the central role of PLK1 and the mechanism of ATP-competitive inhibitors like this compound.
As the diagram shows:
The core selectivity data for BI 2536, derived from cell-free kinase activity assays, is summarized in the table below.
| Kinase Target | IC50 / Ki Value | Selectivity Ratio (vs. PLK1) |
|---|---|---|
| PLK1 | IC50: 0.83 nM [1]; Ki: 0.22 nM [2] | (Baseline) |
| PLK2 | IC50: 3.5 nM [1] | ~4-fold less selective [1] |
| PLK3 | IC50: 9 nM [1] | ~11-fold less selective [1] |
This high selectivity for PLK1 is a key feature of this compound. One study noted that its inhibitory effect on PLK1 is up to 10,000 times greater than for 63 other tested protein kinases [3].
A separate binding study further confirms this trend, showing that this compound binds much more tightly to PLK1 than to PLK2 or PLK3, providing a robust method for evaluating kinase domain-binding compounds across these three kinases [4].
The data in the table above is typically generated through established biochemical and biophysical methods. Here are the details of key experimental protocols:
Kinase Activity Assay [1]: This standard biochemical assay measures the direct inhibition of kinase enzyme function.
Fluorescence Recovery Binding Assay [4]: This method is a modern, cost-effective alternative for determining binding affinity.
This compound's high selectivity for PLK1 is crucial because the different PLK family members have distinct, and sometimes opposing, roles in the cell [5]. The diagram below illustrates the divergent cellular roles of these kinases.
This functional divergence means that a selective PLK1 inhibitor like this compound can effectively target proliferating cancer cells by disrupting mitosis, while largely sparing the tumor-suppressive functions of PLK2 and PLK3 [5].
| Cancer Type | Cell Line | Key Genetic Feature | BI 2536 IC₅₀ / Efficacy | Combination Partner | Key Findings |
|---|---|---|---|---|---|
| Colon Cancer [1] [2] | HT-29 | - | 5.083 nM [1] | β-Glucan [1] | Synergistic effect (CI<1); enhanced apoptosis & G2/M arrest [1] |
| Gastric Cancer [1] [3] | AGS | - | 6.865 nM [1] | Cisplatin [3] | Synergistically inhibited viability and invasion [3] |
| Gastric Cancer [3] [4] | SGC-7901 | - | ~20 nM (72h MTT) [3] | Cisplatin [3] | Enhanced G2/M arrest and apoptosis [3] |
| Gastric Cancer [3] [4] | SGC-7901/DDP | Cisplatin-resistant | ~15 nM (72h MTT) [3] | Cisplatin [3] | Promoted apoptosis in resistant cells [3] |
| Neuroblastoma [5] | Multiple (e.g., SH-SY5Y, SK-N-BE(2)) | With/without MYCN amplification | < 100 nM [5] | - | Induced G2/M arrest, apoptosis, and attenuated autophagy [5] |
| Small Cell Lung Cancer (SCLC) [6] [7] | H82, DMS273 | MYC/MYCN-driven, CREBBP mutant [6] [7] | Varies by lineage [6] | Alisertib (AURKA inhibitor) [6] | BRCA1 level affects sensitivity; synergy with Alisertib impairs DNA repair [6] |
| Hepatocellular Carcinoma (HCC) [8] | Huh-7 | - | Reduced viability in vitro [8] | - | Low intratumoral drug concentration led to resistance in vivo [8] |
To ensure the reproducibility of the data, here are the standard experimental methodologies commonly used in these studies.
The anticancer activity of this compound is primarily mediated through the inhibition of Polo-like kinase 1 (PLK1), a master regulator of cell cycle progression, leading to mitotic catastrophe and cell death.
The diagram above illustrates how this compound's efficacy can be modulated by different cellular contexts and enhanced through rational combinations.
The table below summarizes the experimental and clinical efficacy data for this compound in neuroblastoma compared to other solid tumors.
| Cancer Type | Preclinical Efficacy (IC50) | Key Mechanisms & Observations | Clinical Trial Phase & Outcome |
|---|---|---|---|
| Neuroblastoma | IC50 < 100 nM across multiple cell lines; some as low as 8.5-15.5 nM in MYCN-amplified lines [1] [2] | Induces G2/M cell cycle arrest and apoptosis; disrupts autophagic flux; shows single-agent efficacy [1] [3]. | Preclinical research only (as of 2020-2021) [1] [2]. |
| Non-Small Cell Lung Cancer (NSCLC) | Information not specified in search results. | Information not specified in search results. | Phase II: Modest efficacy. 4.2% partial response rate; median PFS: ~8 weeks; considered to have favorable safety profile [4]. |
| Pancreatic Cancer | Effective in mouse xenograft models [5]. | Leads to cell-cycle arrest and "polo arrest" phenotype [5]. | Phase II: Low efficacy. 2.3% objective response rate; median PFS: 46 days; development not recommended as monotherapy [5]. |
| Other Cancers (General) | Potent anti-proliferation in a broad range of cancer cells and xenograft models [1]. | Induces mitotic catastrophe and apoptosis in various cancer cells [1] [6]. | Evaluated in several adult cancers; often tested in combination therapies to overcome resistance [6]. |
For researchers, the key experimental findings and methodologies from seminal studies are detailed below.
The core methodologies used to generate the data above are outlined for experimental replication.
| Assay Type | Protocol Summary | Key Reagents |
|---|---|---|
| Cell Viability (IC50) | Cells seeded in 96-well plates, treated with this compound for 24hr. Viability assessed using CCK-8 assay by measuring absorbance at 450nm [1] [3]. | CCK-8 kit; DMSO for compound dissolution. |
| Cell Cycle Analysis | Cells fixed in ethanol, permeabilized with Triton X-100, stained with Propidium Iodide (PI) and RNase A. DNA content analyzed by flow cytometry [1] [3]. | PI; RNase A; flow cytometer. |
| Apoptosis Assay | Cells stained with FITC-Annexin V and PI after drug treatment. Apoptotic cells quantified by flow cytometry [1] [3]. | FITC-Annexin V Apoptosis Detection Kit. |
| Autophagy Analysis | - Confocal Microscopy: Cells expressing mRFP-GFP-LC3 monitored for LC3-II puncta.
This compound is a potent, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine-protein kinase that is overexpressed in many cancers and is associated with poor prognosis [1] [6] [3]. The following diagram illustrates its mechanism of action and the experimental workflow used to validate it.
BI 2536's mechanism disrupts mitosis by interfering with critical regulatory signals.
This precise targeting of a key mitotic regulator results in a characteristic "polo arrest" where cells are unable to progress beyond prometaphase and subsequently undergo apoptosis [1] [2].
Preclinical studies demonstrate that this compound exerts potent antiproliferative and pro-apoptotic effects across various cancer cell lines.
| Cancer Type | Experimental Model | Key Findings | Experimental Protocol Summary |
|---|---|---|---|
| Neuroblastoma [3] | Panel of human NB cell lines | IC₅₀ < 100 nM; induced G2/M cell cycle arrest and apoptosis [3] | Cell viability (CCK-8 assay), cell cycle analysis (PI staining flow cytometry), apoptosis (Annexin V/PI staining) [3] |
| Cervical Adenocarcinoma [4] | HeLa cells | Significant decrease in proliferation & clonogenicity at 10-100 nM; G2/M arrest & increased caspase-3 activity [4] | Cell proliferation and clonogenic assays; cell cycle and apoptosis analysis (sub-G1 population, caspase-3 activity) [4] |
| Squamous Cell Carcinoma of Head & Neck (SCCHN) [5] | 9 SCCHN cell lines | This compound (2.5 nM) combined with cisplatin/docetaxel showed significantly higher antiproliferative & apoptotic effects vs chemo alone (P≤0.008) [5] | Cells treated with single agents or combinations; cell counting; apoptosis detection (microscopy, pro-caspase-3 array) [5] |
Research indicates that this compound can enhance the efficacy of established chemotherapeutic drugs.
This compound offers a distinct, mechanism-based alternative to traditional antimitotic drugs. Its targeted action, compelling preclinical efficacy across various tumors, and demonstrated synergy with conventional chemotherapy make it a valuable candidate for further research and potential combination treatment strategies.
| Measurement Type | Value (IC50 or Kd) | Experimental Method | Context / Compared to ATP |
|---|---|---|---|
| Enzyme Inhibition (IC50) | 0.83 nM [1] | Not specified by source | ATP-competitive [2] |
| Enzyme Inhibition (IC50) | < 2 nM [3] | FRET-based kinase assay | ATP-competitive |
| Binding Affinity | Tight-binding, sub-nanomolar range [4] [5] | Bivalent ligand studies | Affinity is comparable to Wortmannin, another PLK1 KD-binding inhibitor [4] [5] |
This compound functions as a potent ATP-competitive inhibitor, meaning it binds to the same site on PLK1 as the natural substrate ATP, thereby blocking kinase activity [2].
The diagram below illustrates the competitive binding relationship between this compound and ATP on the PLK1 kinase domain.
As shown above, this compound and ATP compete for access to the ATP-binding site. Key residues for this interaction include Lys82, Cys133, and Phe183 [2]. By occupying this site, this compound prevents ATP from binding, which is essential for PLK1's phosphorylation activity, leading to cell cycle arrest [6] [1].
The data on this compound's activity is derived from robust biochemical and cellular assays:
The table below summarizes quantitative data on this compound sensitivity from various studies.
| Cell Type / Cell Line | Cell Description | IC₅₀ Value | Key Context & Findings |
|---|---|---|---|
| HeLa [1] | Human cervical carcinoma cell line | ~9 nM | Frequently used cancer model; high sensitivity. |
| MPNST Cell Lines [2] | Malignant peripheral nerve sheath tumor cell lines | Lower than reference | More sensitive than a panel of 94 other cancer cell lines. |
| SGC-7901 [3] | Human gastric cancer cell line | ~14.5 nM* | Sensitive; synergizes with cisplatin. |
| HUVEC [1] | Primary Human Umbilical Vein Endothelial Cells | ~30 nM | Primary human cells; about 3x less sensitive than HeLa. |
| Cardiac Fibroblasts [1] | Primary neonatal rat heart cells | ~43 nM | Primary rodent cells; about 5x less sensitive than HeLa. |
| Mouse Mesangial Cells [4] | Primary kidney glomerular cells | No significant toxicity at 1-10,000 nM | This compound (100 nM) inhibited proliferation & ECM production without cytotoxicity. |
Note: The IC₅₀ for SGC-7901 was calculated from MTT assay data in [3].
Reduced sensitivity or resistance to this compound primarily arises from two documented mechanisms:
The following diagram illustrates how these mechanisms protect cells from this compound.
Standardized protocols are crucial for generating reproducible and comparable drug sensitivity data. Here are the core methodologies applicable to both cell lines and primary cells [7].
The diagram below outlines the key stages of the DSRT workflow.
Cell Preparation and Plating
Drug Exposure and Viability Readout
Quality Control and Data Analysis
The following table summarizes the demonstrated anticancer effects of this compound in various laboratory studies.
| Cancer Type / Model | Experimental Findings & Mechanism | Citation |
|---|---|---|
| Gastric Cancer (Cisplatin-resistant cells) | Synergistic effect with cisplatin; inhibited cell viability and invasion; induced G2/M cell cycle arrest and apoptosis. | [1] |
| Small Cell Lung Cancer (SCLC) | Induced mitotic arrest and cell death; efficacy influenced by BRCA1 and MYC/MYCN signaling pathways. | [2] |
| Breast Cancer | Synergistic cytotoxicity with PARP inhibitor (Olaparib); increased DNA damage. | [3] |
| Oral Cancer | Induced mitotic catastrophe and enhanced radiosensitization in cell lines. | [3] |
| Diabetic Kidney Disease (Mouse model) | Ameliorated proteinuria and kidney injury; reduced mesangial cell proliferation and ECM in vitro. | [4] |
| Idiopathic Pulmonary Fibrosis (IPF) (Mouse model) | Attenuated IPF progression by inhibiting PLK2/JNK/SP1 signaling in AT2 cells. | [5] |
The table below outlines the clinical trial outcomes for this compound, primarily based on early-phase studies.
| Context / Trial Phase | Clinical Findings & Status | Citation |
|---|---|---|
| Advanced Solid Tumors (Phase II) | Showed minimal or no clinical activity as a monotherapy; development for this indication was terminated. | [2] [6] [7] |
| Proposed Reasons for Limited Efficacy | Short plasma half-life and low accumulation of the drug in tumor tissues. | [2] [6] |
| Safety Profile | Generally well-tolerated and acceptable safety observed in phase I studies. | [7] |
To help you evaluate the data, here are the methodologies from several key studies cited in the tables.
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1) [8] [7], a master regulator of cell cycle progression, mitosis, and DNA damage response [8]. Its anticancer mechanism in preclinical models primarily involves disrupting spindle assembly and inducing mitotic arrest and subsequent cell death [2] [1].
Research into the disconnect between preclinical and clinical results has identified several key factors:
The diagram below illustrates the proposed mechanism of action and resistance of this compound.
The table below synthesizes data from various preclinical studies comparing the effects of BI 2536 monotherapy with different combination regimens.
| Combination Partner | Cancer Type / Model | Key Findings & Synergistic Effects | Experimental Context & Citation |
|---|---|---|---|
| Alisertib (AURKA inhibitor) | Small Cell Lung Cancer (SCLC) | Overcame this compound resistance; induced DNA repair defects and mitotic cell death; significantly delayed tumor growth in vivo. | In vitro & in vivo; 2024 [1] |
| Bortezomib + Cisplatin or Docetaxel | Squamous Cell Carcinoma of Head and Neck (SCCHN) | Showed significantly higher antiproliferative and apoptotic activity vs. cisplatin or docetaxel alone (P≤0.021). | In vitro; 9 cell lines; 2012 [2] |
| Bortezomib | Squamous Cell Carcinoma of Head and Neck (SCCHN) | Enhanced growth inhibitory and proapoptotic effects by affecting different signaling pathways (PLK1 & proteasome). | In vitro; 2012 [2] |
| Conventional Chemotherapy | Various Cancers (Preclinical) | Combination therapies showed superior effects, increased apoptosis, disrupted cell cycle, and potential to overcome resistance. | Review Article; 2022 [3] |
| This compound Monotherapy | Non-Small Cell Lung Cancer (NSCLC) | Partial response in 4.2% of patients; median PFS: ~8 weeks. | Phase II Clinical Trial; 2010 [4] |
| This compound Monotherapy | Small Cell Lung Cancer (SCLC) | No objective responses observed; median PFS: ~6 weeks. | Phase II Clinical Trial; 2017 [5] |
The enhanced efficacy of combination therapy arises from simultaneously targeting multiple cancer survival pathways.
The diagram below illustrates the synergistic mechanism of combining this compound with an AURKA inhibitor (Alisertib), which impairs DNA damage repair and enhances mitotic catastrophe.
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.
The collective evidence strongly indicates that the future of this compound in oncology lies in its rational combination with other agents.
The table below summarizes the key findings from a 2017 study that specifically investigated the binding of this compound to HSA [1].
| Aspect | Description |
|---|---|
| Binding Affinity | Higher than that of other common HSA-binding drugs (exact compounds not specified) [1]. |
| Number of Binding Sites | One single binding site on HSA [1]. |
| Binding Location | Subdomain IIA pocket (also known as Sudlow's site I) [1]. |
| Binding Force | Primarily van der Waals interactions, with potential for H-bonding [1]. |
| Energetics | Spontaneous, entropy-driven, and endothermic process [1]. |
| Effect on HSA | No significant change to the secondary structure of the protein [1]. |
The data in the table above was obtained using a combination of experimental and computational techniques [1]:
To fully understand a drug's behavior, it's important to consider its binding to both carrier proteins like HSA and its intended therapeutic target.